Technical Documentation Center

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
  • CAS: 1581683-57-9

Core Science & Biosynthesis

Foundational

Engineering Conformational Rigidity: A Comprehensive Technical Guide to tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

Executive Summary: The Spirocyclic Advantage in Therapeutics In the relentless pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, modern medicinal chemistry has increasingly pivoted away from p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spirocyclic Advantage in Therapeutics

In the relentless pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, modern medicinal chemistry has increasingly pivoted away from planar, sp2 -hybridized aromatic rings toward structurally complex, sp3 -rich architectures[1]. This paradigm shift—often termed "escaping flatland"—is driven by the need to improve aqueous solubility, reduce off-target promiscuity (such as hERG liability), and access novel 3D chemical space[1].

Among these advanced architectures, tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate has emerged as a privileged building block. By fusing an azetidine ring with a cyclopentanone ring via a single quaternary spiro carbon, this scaffold provides a rigid, orthogonal projection of exit vectors. The presence of the orthogonal Boc-protected nitrogen and the highly reactive 5-oxo group allows drug development professionals to construct conformationally locked hinge-binding modules with exceptional precision.

Molecular Architecture & Physicochemical Profiling

The 2-azaspiro[3.4]octane core is characterized by its inherent ring strain and strict geometric boundaries. The 5-oxo modification places a ketone directly adjacent to the spirocyclic center. This proximity creates a highly specific steric environment that can be exploited to drive diastereoselective nucleophilic additions or reductive aminations.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
CAS Number 1581683-57-9[2]
Molecular Formula C12H19NO3[2]
Molecular Weight 225.28 g/mol [2]
SMILES String CC(C)(C)OC(=O)N1CC2(C1)CCCC2=O[2]
Topological Polar Surface Area (TPSA) 46.6 Ų[2]
Typical Purity ≥97%[3]
Storage Conditions 2-8 °C (Sealed, Dry)[3]

Synthetic Methodologies & Mechanistic Pathways

The true value of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate lies in its synthetic versatility. The 5-oxo group serves as an electrophilic hub, while the Boc group provides orthogonal protection, allowing for aggressive downstream transformations without compromising the azetidine nitrogen.

G Start tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (Boc-protected Ketone) RedAm Reductive Amination (Primary/Secondary Amines) Start->RedAm NaBH(OAc)3 EnolTrif Enol Triflate Formation (Comins' Reagent, KHMDS) Start->EnolTrif Base / Tf2NPh SpiroAmine 5-Amino-2-azaspiro[3.4]octane Derivatives (Target Binding Modules) RedAm->SpiroAmine Diastereoselective Reduction CrossCouple Palladium-Catalyzed Borylation (Bis(pinacolato)diboron) EnolTrif->CrossCouple Pd(dppf)Cl2, KOAc SpiroAlkene Vinyl Boronate Esters (Suzuki Coupling Precursors) CrossCouple->SpiroAlkene C-B Bond Formation

Fig 1. Divergent synthetic functionalization workflow of the 5-oxo-2-azaspiro[3.4]octane scaffold.

Self-Validating Experimental Protocol: Synthesis of Vinyl Boronate Esters

Objective: To convert the 5-oxo group into a versatile cross-coupling precursor (vinyl boronate), a critical step in synthesizing rigidified spacers for targeted inhibitors[4].

Step 1: Regioselective Kinetic Enolization and Triflation

  • Preparation: Flame-dry a Schlenk flask and charge it with tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 equiv) dissolved in anhydrous THF (0.2 M). Cool the system to -78 °C under an argon atmosphere. Causality: The spirocyclic core is sensitive to ring-opening under harsh basic conditions at elevated temperatures. Maintaining -78 °C ensures strict kinetic control over the enolization process.

  • Deprotonation: Add Potassium hexamethyldisilazide (KHMDS, 1.2 equiv, 1.0 M in THF) dropwise over 15 minutes. Stir for 1 hour. Causality: The bulky KHMDS selectively deprotonates the less hindered C6 position. Because C4 is the quaternary spiro center lacking α -protons, the intrinsic steric bias guarantees a single regioisomeric kinetic enolate, eliminating the need for complex separation techniques.

  • Electrophilic Trapping: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.1 equiv) in THF dropwise. Causality: Comins' reagent is chosen over triflic anhydride because it is a milder, crystalline triflyl source that prevents the degradation of the acid-sensitive Boc protecting group.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, KMnO4 stain). Upon consumption of the starting material, quench cold with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate. The crude enol triflate must be verified via LC-MS (identifying the [M+H−tBu]+ fragment) before proceeding.

Step 2: Palladium-Catalyzed Miyaura Borylation

  • Reaction Assembly: In a pressure vial, combine the crude enol triflate (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane[4].

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Degas the mixture via three freeze-pump-thaw cycles. Causality: The bidentate dppf ligand suppresses competitive β -hydride elimination, a common failure mode in spirocyclic cross-couplings. Degassing is critical to prevent the oxidation of the palladium(0) active species.

  • Heating & Validation: Heat to 80 °C for 12 hours. Monitor via LC-MS. Upon completion, filter the mixture through a Celite pad to remove palladium black. Purify via silica gel chromatography to isolate the spirocyclic vinyl boronate ester.

Applications in Targeted Therapeutics

The unique vectorial projection of the 2-azaspiro[3.4]octane system has made it a cornerstone in the development of next-generation inhibitors targeting complex biological pathways.

  • Werner Syndrome Helicase (WRN) Inhibition: WRN is a RecQ-like type 3 DNA helicase that has emerged as a highly promising synthetic lethal target for tumors with microsatellite instability-high (MSI-H) signatures[4]. The spirocyclic scaffold acts as a conformationally locked hinge-binding module. By projecting functional groups out of the 5-position, medicinal chemists can achieve deep pocket penetration, while the (eventually deprotected) azetidine nitrogen forms critical salt bridges with aspartate residues in the WRN active site[4].

  • KRAS G12D Allosteric Modulation: Unlike KRAS G12C, the G12D mutant lacks a nucleophilic cysteine, rendering traditional covalent inhibition ineffective[5]. To target the active GTP-bound state, inhibitors must exploit shallow allosteric pockets. The spirocyclic rigidity of 5-oxo-2-azaspiro[3.4]octane derivatives minimizes the entropic penalty of binding, allowing for the precise spatial alignment of effector-blocking moieties that disrupt MAPK signaling[5].

  • TDO2 and IDO1 Inhibition: In immuno-oncology, blocking the kynurenine pathway via TDO2/IDO1 inhibition restores T-cell activity. The spirocyclic ketone is utilized as an electrophilic hub to condense with complex aldehydes (e.g., trityl-protected imidazoles), yielding potent immunomodulators[6].

Pathway Spiro Spirocyclic Pharmacophore (Derived from 5-oxo-2-azaspiro[3.4]octane) Target1 WRN Helicase (RecQ-like DNA Helicase) Spiro->Target1 High Affinity Binding Target2 KRAS G12D (GTPase Mutant) Spiro->Target2 Allosteric Modulation Mech1 DNA Unwinding Inhibition (Synthetic Lethality in MSI-H) Target1->Mech1 Mech2 Disruption of Effector Binding (MAPK Pathway Blockade) Target2->Mech2 Outcome Tumor Cell Apoptosis / Senescence Mech1->Outcome Mech2->Outcome

Fig 2. Mechanistic signaling blockade by 2-azaspiro[3.4]octane-derived targeted therapeutics.

Conclusion

tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate represents a masterclass in modern scaffold design. By combining the high Fsp3 character of a spirocycle with the orthogonal reactivity of a protected amine and a sterically biased ketone, it empowers researchers to construct highly specific, conformationally rigid therapeutics. Whether targeting the synthetic lethality of WRN helicase or the elusive allosteric pockets of KRAS G12D, this building block is indispensable for escaping flatland and achieving vectorial precision in drug discovery.

References

[2] Title: Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate - PubChem Source: nih.gov URL:[Link]

[4] Title: WO2025137640A1 - Azaspiro wrn inhibitors - Google Patents Source: google.com URL:

[6] Title: WO2019005559A1 - Tdo2 and ido1 inhibitors - Google Patents Source: google.com URL:

[5] Title: WO2024192424A1 - Kras modulators and uses thereof - Google Patents Source: google.com URL:

[1] Title: Facile synthesis of 2-azaspiro[3.4]octane - RSC Publishing Source: rsc.org URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Handling and Synthetic Application of tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

Executive Summary: Escaping Flatland As modern medicinal chemistry pivots away from flat, sp²-rich aromatic systems toward more complex, three-dimensional architectures, spirocyclic building blocks have become indispensa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

As modern medicinal chemistry pivots away from flat, sp²-rich aromatic systems toward more complex, three-dimensional architectures, spirocyclic building blocks have become indispensable. Among these, tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1581683-57-9) stands out as a highly versatile intermediate.

The azaspiro[3.4]octane core offers a rigid, linear-like vector projection while significantly increasing the sp³ carbon fraction (Fsp³) of the resulting drug candidate. This structural motif is strategically employed to improve aqueous solubility, mitigate off-target hERG liability, and enhance overall metabolic stability. However, the unique ring strain of the azetidine moiety combined with the reactivity of the cyclopentanone ring necessitates precise handling and synthetic execution. This whitepaper provides a comprehensive, field-proven guide to the safety, handling, and synthetic application of this critical building block.

Chemical Identity and Physical Properties

Understanding the physicochemical properties of this compound is the first step in designing robust synthetic routes. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures the secondary amine remains unreactive during initial functionalizations of the ketone, but it also dictates specific thermal storage requirements to prevent premature degradation.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
CAS Number 1581683-57-9[1]
Molecular Formula C₁₂H₁₉NO₃[1]
Molecular Weight 225.28 g/mol [1]
Physical State Solid or semi-solid/liquid mixture
Purity Standard Typically ≥95% to 97%
Storage Conditions Sealed in dry, 2-8 °C[2]

Hazard Identification and Risk Assessment (GHS)

Before initiating any experimental workflow, a rigorous risk assessment must be established. The compound exhibits specific irritant properties driven by its reactive functional groups. The spirocyclic ketone can act as a localized electrophile, while the lipophilic nature of the Boc group facilitates dermal penetration.

Table 2: GHS Classification and Precautionary Measures
Hazard ClassHazard StatementCausality & MechanismPrecautionary Codes
Skin Irritation (Cat. 2) H315: Causes skin irritation[1]Direct contact disrupts the lipid bilayer of the stratum corneum due to the compound's lipophilicity.P264, P280, P302+P352[1]
Eye Irritation (Cat. 2A) H319: Causes serious eye irritation[1]The ketone moiety can react with nucleophilic proteins in the corneal epithelium, causing acute inflammation.P305+P351+P338[1]
STOT SE (Cat. 3) H335: May cause respiratory irritation[1]Inhalation of aerosolized particulates leads to localized irritation of the mucous membranes.P261, P271, P304+P340[1]

(For comprehensive safety data, refer to the 1[1]).

Standard Operating Procedures (SOPs) & Workflows

Safe Handling and Storage Protocol

To maintain the chemical integrity of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate, strict environmental controls must be enforced. Exposure to ambient moisture and elevated temperatures can lead to slow hydrolysis of the Boc group or unwanted aldol condensation of the cyclopentanone ring[2].

HandlingWorkflow N1 Receive Material (CAS: 1581683-57-9) N2 Inspect Seal & Integrity N1->N2 N3 Store at 2-8°C (Desiccated) N2->N3 N4 Dispense in Fume Hood (PPE Required) N3->N4 N5 Purge with Argon/N2 before resealing N4->N5

Workflow for the safe handling and storage of the spirocyclic building block.

Synthetic Methodology: Reductive Amination of the 5-Oxo Moiety

The 5-oxo position is highly valuable for introducing amine diversity[3]. However, the cyclopentanone ring is sterically hindered by the adjacent spiro-fused azetidine. Therefore, a mild, chemoselective reducing agent is required to ensure imine formation outpaces direct ketone reduction.

Step-by-Step Protocol:

  • Imine Formation: Dissolve tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is utilized instead of dichloromethane (DCM) to allow for slightly elevated temperatures (if needed) without rapid solvent evaporation, driving the equilibrium toward the imine.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) dropwise.

    • Causality: The mild acid catalyzes the formation of the highly electrophilic iminium ion, overcoming the steric hindrance of the spiro center.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature.

    • Causality: STAB is highly chemoselective; it reduces the transient iminium ion much faster than it reduces the starting ketone, preventing the formation of the undesired alcohol byproduct.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system is validated when the starting material mass (m/z 226[M+H]⁺ or the prominent m/z 170 [M-tBu+H]⁺ fragment) is completely consumed, replaced by the product mass.

  • Quenching: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Synthetic Methodology: Boc Deprotection (TFA Method)

Once the ketone is functionalized, the Boc group is typically removed to expose the azetidine nitrogen for further coupling (e.g., amide bond formation or Buchwald-Hartwig amination).

Step-by-Step Protocol:

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M) and cool to 0 °C using an ice bath.

    • Causality: Cooling is critical. The cleavage of the carbamate releases isobutylene gas and CO₂ exothermically. Uncontrolled heat can lead to polymerization or ring-opening of the highly strained azetidine core.

  • Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a final volumetric ratio of 1:4 (TFA:DCM).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor by Thin-Layer Chromatography (TLC) using a Ninhydrin stain. A successful deprotection is validated by the appearance of a dark purple/red spot upon heating, confirming the presence of a free secondary amine.

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene three times.

SyntheticPathway S1 Spirocyclic Core (Boc-protected, 5-oxo) S2 Reductive Amination (STAB, AcOH, Amine) S1->S2 S3 LC-MS Validation (Self-Validation) S2->S3 S4 Boc Deprotection (TFA/DCM, 0°C to RT) S3->S4 S5 Final Target Scaffold (Free Amine) S4->S5

Sequential synthetic pathway for functionalizing the spirocyclic core.

References

  • PubChem , "Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate", National Center for Biotechnology Information. 1

  • BLDpharm , "1581683-57-9 | tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate", BLD Pharmatech. 2

  • Sigma-Aldrich , "tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate", MilliporeSigma.

  • Ambeed , "1581683-57-9 | tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate | Amides", Ambeed, Inc. 3

Sources

Foundational

Advanced Scaffold Engineering: A Technical Guide to Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate Derivatives in Drug Discovery

Executive Summary The transition from flat, sp2-rich aromatic rings to complex, three-dimensional sp3-rich architectures is a defining paradigm in contemporary medicinal chemistry[1]. The incorporation of spirocyclic sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-rich aromatic rings to complex, three-dimensional sp3-rich architectures is a defining paradigm in contemporary medicinal chemistry[1]. The incorporation of spirocyclic scaffolds, specifically the 2-azaspiro[3.4]octane system, offers a robust strategy for improving the physicochemical properties of drug candidates[2]. By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds enhance aqueous solubility, reduce off-target promiscuity, and improve metabolic stability compared to traditional planar heterocycles like piperidines and piperazines[1].

Among these building blocks, tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate stands out as a highly versatile, orthogonally protected intermediate[3]. As a Senior Application Scientist, I have structured this technical guide to detail the structural rationale, physicochemical profiling, and synthetic methodologies associated with this critical spirocyclic ketone.

Structural Rationale & Physicochemical Profiling

The 2-azaspiro[3.4]octane core consists of a four-membered azetidine ring spiro-fused to a five-membered cyclopentane ring. In the case of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate, the nitrogen at position 2 is protected by a tert-butyloxycarbonyl (Boc) group, while position 5 bears a reactive ketone moiety[4].

Causality of Design:

  • Conformational Rigidity & Vector Projection: The spiro-fusion restricts the conformational flexibility of the molecule, locking the exit vectors of substituents in a predictable 3D orientation. This is crucial for structure-based drug design (SBDD), allowing precise targeting of deep binding pockets[5].

  • Metabolic Hardening: Replacing a metabolically susceptible piperidine ring with a spiro[3.4]octane system often mitigates CYP450-mediated oxidation, as the increased steric bulk and altered electron distribution shield adjacent C-H bonds[6].

  • Orthogonal Reactivity: The Boc group is stable to basic and nucleophilic conditions but is easily removed under acidic conditions (e.g., TFA or HCl). This allows the 5-oxo group to be functionalized first, followed by deprotection and subsequent functionalization of the azetidine nitrogen[4].

Table 1: Physicochemical and Structural Data
PropertyValueReference
Chemical Name tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate[3]
CAS Number 1581683-57-9[7]
Molecular Formula C12H19NO3[4]
Molecular Weight 225.28 g/mol [4]
Topological Polar Surface Area (TPSA) 46.6 Ų[3]
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCCC2=O[7]

Synthetic Utility: The 5-Oxo Handle

The ketone at the 5-position is sterically hindered due to its proximity to the spiro quaternary carbon (C3 of the azetidine / C1 of the cyclopentane). However, it remains highly reactive toward a variety of nucleophiles. This allows for the generation of diverse libraries of 5-substituted 2-azaspiro[3.4]octanes[2].

  • Reductive Amination: Yields 5-amino derivatives, effectively creating diamine bioisosteres useful in targeting GPCRs, such as M4 muscarinic receptor agonists[8].

  • Grignard / Organolithium Addition: Yields tertiary alcohols with a specific stereochemical trajectory, useful for creating hydrogen-bond donating vectors[5].

  • Wittig Olefination: Generates exocyclic double bonds that can be further reduced or functionalized via hydroboration-oxidation[9].

G A Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (Core Scaffold) B Reductive Amination (1° or 2° Amine, NaBH(OAc)3) A->B Pathway 1 C Grignard Addition (R-MgX) A->C Pathway 2 D Wittig Olefination (Ph3P=CR2) A->D Pathway 3 E 5-Amino Derivatives (Target Vectors) B->E F 5-Alkyl-5-Hydroxy Derivatives (Tertiary Alcohols) C->F G 5-Alkylidene Derivatives (Exocyclic Olefins) D->G H Boc Deprotection (TFA or HCl in Dioxane) E->H F->H G->H I Functionalized Azaspiro[3.4]octane Lead Compounds H->I Final Assembly

Divergent synthetic pathways utilizing the 5-oxo handle of the azaspiro[3.4]octane core.

Experimental Methodology: Reductive Amination Protocol

To ensure scientific integrity and reproducibility, the following protocol details the reductive amination of the 5-oxo group. This is a self-validating system: the choice of sodium triacetoxyborohydride (NaBH(OAc)3) over sodium borohydride (NaBH4) is intentional. NaBH(OAc)3 is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the starting ketone, ensuring high yields and minimizing alcohol byproducts[10].

Materials:

  • Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq)[11]

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Glacial acetic acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Imine/Iminium Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE.

    • Causality: DCE is preferred over DCM due to its slightly higher boiling point and superior performance in stabilizing the transition state of the iminium intermediate.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to the stirring solution. Stir at room temperature for 1–2 hours.

    • Causality: The acid catalyst accelerates the condensation reaction by protonating the ketone carbonyl, making it more electrophilic, and subsequently protonating the hemiaminal hydroxyl group to facilitate water elimination.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the reduction. The mild nature of NaBH(OAc)3 prevents the premature reduction of the unreacted ketone.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC (typically 50% EtOAc in Hexanes, visualized with ninhydrin stain).

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes, liberating the free amine product into the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the Boc-protected 5-amino-2-azaspiro[3.4]octane derivative.

Conclusion

The integration of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate into drug discovery workflows represents a masterclass in scaffold hopping. By leveraging its high Fsp3 character, predictable vectorization, and orthogonal reactivity, medicinal chemists can systematically overcome the ADME and toxicity liabilities associated with traditional planar heterocycles[1].

References

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Organic Letters - ACS Publications | 12

  • Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate | PubChem | 3

  • US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists | Google Patents | 8

  • tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate | Synthonix | 7

  • Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry | Benchchem | 10

  • tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate | Sigma-Aldrich | 11

  • Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate | PubChem | 4

  • 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane | Benchchem | 6

  • Generating Multimillion Chemical Space Based on the Ugi Four-Сenter Three-Component Reaction with Oxocarboxylic Acids | ChemRxiv | 9

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry | BLDpharm | 1

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors | ACS Publications | 5

Sources

Exploratory

Technical Guide: Toxicity, Handling, and Application of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

Executive Summary In modern medicinal chemistry, the transition from planar aromatic rings to three-dimensional, rigid scaffolds is a critical strategy for improving pharmacokinetic properties and reducing off-target tox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar aromatic rings to three-dimensional, rigid scaffolds is a critical strategy for improving pharmacokinetic properties and reducing off-target toxicity. Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1581683-57-9) is a highly specialized spirocyclic building block designed for this exact purpose (1)[1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive framework for handling this compound. Because highly specific in vivo toxicological data for this exact CAS number is limited, this guide synthesizes predictive toxicology, mechanistic chemical behavior, and field-proven experimental protocols to ensure safe and effective laboratory integration.

Physicochemical Profiling & Predictive Toxicology

The compound features a Boc-protected azetidine ring fused to a cyclopentanone via a spiro-quaternary center. Understanding these structural moieties is essential for predicting its hazard profile and reactivity (2)[2].

Predictive Hazard Assessment

Based on established Safety Data Sheets (SDS) for analogous Boc-protected azaspirocycles, the following predictive toxicological classifications apply:

Hazard ParameterGHS ClassificationMechanistic Rationale & Causality
Acute Oral Toxicity Category 4 (H302)Typical for low-molecular-weight nitrogenous heterocycles, which can rapidly absorb across the gastrointestinal tract[2].
Skin/Eye Irritation Category 2 / 2A (H315, H319)The ketone moiety and the protected amine can interact with mucosal membranes and skin proteins, causing localized inflammation[2].
Respiratory Irritation Category 3 (H335)Fine, dry powders of Boc-protected amines are known respiratory irritants. Inhalation can lead to bronchospasm[3].
Environmental Toxicity Unclassified (Avoid Release)Spirocycles often resist rapid environmental biodegradation due to the extreme steric hindrance around the spiro-center[4].

Mechanistic Insights: The Role of Azaspiro[3.4]octanes

The primary utility of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate lies in its ability to act as a structural surrogate for morpholine or piperazine. By increasing the fraction of sp3-hybridized carbons (Fsp3), researchers can "escape flatland"—a paradigm shift that directly correlates with improved clinical success rates (5)[5].

Pathway A Traditional Flat Heterocycles B Azaspiro[3.4]octane Scaffold A->B Scaffold Hopping C Increased Fsp3 Character B->C Structural Shift D Enhanced Aqueous Solubility C->D PK Optimization E Reduced Off-Target Binding C->E Toxicity Reduction

Fig 1: Pharmacokinetic and toxicological advantages of spirocyclic scaffold hopping.

Standard Operating Procedures (SOP): Safe Handling

To mitigate the predictive toxicological risks, a self-validating safety system must be implemented before handling the reagent.

  • Engineering Controls: All manipulations, especially weighing and transferring, must be conducted inside a certified Class II fume hood to prevent inhalation of aerosolized particulates[2].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during scale-up), a fire-resistant lab coat, and tightly fitting safety goggles (EN 166/NIOSH approved) are mandatory[6].

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The spirocyclic ketone is prone to slow oxidation and moisture-induced degradation over time[1].

Experimental Protocol: Boc-Deprotection and Functionalization

The 5-oxo moiety is situated directly adjacent to the spiro-quaternary center (C4). This proximity creates significant steric hindrance but also renders the cyclopentanone ring susceptible to strain-release side reactions under harsh acidic conditions (7)[7]. The following protocol is optimized to preserve the integrity of the spirocycle.

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 equivalent of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate in anhydrous dichloromethane (DCM) (0.1 M concentration).

    • Causality: DCM provides excellent solubility for Boc-protected spirocycles without participating in electrophilic side reactions.

  • Acidic Cleavage: Cool the reaction flask to 0°C using an ice bath. Slowly add 10 equivalents of Trifluoroacetic acid (TFA) dropwise.

    • Causality: Cooling minimizes thermal degradation and prevents unwanted ring-opening of the strained azetidine system.

  • Cation Scavenging: Immediately add 2.0 equivalents of triisopropylsilane (TIPS).

    • Causality: Cleavage of the Boc group generates a highly reactive tert-butyl cation. TIPS acts as an electrophilic scavenger, preventing the alkylation of the liberated amine or the ketone oxygen.

  • Self-Validation (Reaction Monitoring): Stir for 2 hours at room temperature. Perform LC-MS analysis.

    • Validation Check: The disappearance of the starting material mass (m/z 225.28) and the appearance of the free amine mass (m/z 125.15) confirms completion.

  • Concentration and Neutralization: Remove volatiles in vacuo. Neutralize the resulting TFA salt using a basic ion-exchange resin (e.g., Amberlyst A21) in methanol, rather than an aqueous workup.

    • Causality: Avoids harsh aqueous basic workups that could lead to massive yield losses due to the high water-solubility of the polar free azaspiro amine.

Workflow Step1 1. Solubilization (DCM, 0°C) Step2 2. Acidic Cleavage (TFA Addition) Step1->Step2 Prevents thermal degradation Step3 3. Cation Scavenging (Triisopropylsilane) Step2->Step3 Generates t-butyl cation Step4 4. Concentration (In Vacuo) Step3->Step4 Protects ketone moiety Step5 5. Neutralization (Basic Resin/Workup) Step4->Step5 Yields free amine

Fig 2: Step-by-step workflow for the Boc-deprotection of azaspiro[3.4]octane derivatives.

Emergency Response & Spill Management

In the event of an accidental spill or exposure, execute the following self-validating response protocol:

  • Solid Spill: Do not sweep dry. Moisten the powder with a non-reactive solvent (e.g., isopropanol) to prevent aerosolization, then collect using a spark-proof spatula into a sealed hazardous waste container[4].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Validation: Skin should show no signs of erythema (redness); if irritation persists, seek immediate medical evaluation[2].

  • Inhalation: Relocate the affected personnel to fresh air. If respiratory distress is observed, administer oxygen and contact emergency medical services[6].

References

  • Title : tertbutyl 5oxo2azaspiro[3.4]octane2carboxylate CAS#: 1581683-57-9 Source : ChemicalBook URL : 1

  • Title : Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes Source : Organic Letters - ACS Publications URL : 5

  • Title : Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry Source : BenchChem URL :7

  • Title : Safety Data Sheet - Boc-azaspiro[3.3]heptane-NH-Me Source : MedChemExpress URL : 2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Diversification of Spirocyclic Scaffolds using Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

Executive Summary & Structural Rationale Modern drug discovery has increasingly shifted away from flat, sp²-rich aromatic systems toward sp³-rich, three-dimensional architectures to improve pharmacokinetic profiles, meta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Modern drug discovery has increasingly shifted away from flat, sp²-rich aromatic systems toward sp³-rich, three-dimensional architectures to improve pharmacokinetic profiles, metabolic stability, and target specificity. Spirocyclic building blocks, particularly azaspiro-heptanes and octanes pioneered by research groups such as Carreira's[1], provide rigid, compact modules with highly defined exit vectors.

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1581683-57-9) is a premier orthogonal scaffold utilized in advanced medicinal chemistry[2]. It features a protected azetidine ring (N-Boc) spiro-fused to a cyclopentanone. This dual-functionality allows for independent, highly controlled elaboration: the ketone can undergo nucleophilic addition or reductive amination—critical steps in synthesizing modern KRAS G12D modulators[3] and PCSK9 inhibitors[4]—while the Boc group preserves the secondary amine for late-stage diversification.

Physicochemical Profiling

Understanding the physical parameters of this scaffold is essential for predicting solubility, reactivity, and chromatographic behavior during synthetic campaigns.

PropertyValue
Chemical Name Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
CAS Registry Number 1581683-57-9
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCCC2=O
Topological Polar Surface Area (TPSA) 46.6 Ų
Physical State Solid / Crystalline
Storage Conditions 2-8 °C, sealed under inert atmosphere

(Data sourced from PubChem and commercial supplier specifications[2],[5])

Strategic Functionalization Pathways

The true value of this building block lies in its orthogonal reactivity. The diagram below illustrates the divergent synthetic pathways accessible from the parent scaffold.

Functionalization BB Tert-butyl 5-oxo-2-azaspiro[3.4]octane -2-carboxylate Ketone 5-Oxo Functionalization (Cyclopentanone) BB->Ketone Electrophiles/Nucleophiles Amine Azetidine Deprotection (N-Boc Cleavage) BB->Amine Acidic Conditions Alpha Alpha-Carbon Functionalization BB->Alpha Base/Electrophiles RedAm Reductive Amination (Spirocyclic Amines) Ketone->RedAm Grignard Grignard/Organolithium (Tertiary Alcohols) Ketone->Grignard Coupling Amide/Urea Coupling (Exit Vector 2) Amine->Coupling

Figure 1: Orthogonal functionalization of the 5-oxo-2-azaspiro[3.4]octane scaffold.

Mechanistic Insights: Overcoming Steric Hindrance

When functionalizing the C5-ketone via organometallic reagents, chemists often encounter unexpectedly low yields and high recovery of starting material.

The Causality: The spiro-fusion at C4 creates significant steric bulk immediately adjacent to the carbonyl carbon. When a standard Grignard reagent (RMgBr) approaches, the steric hindrance severely retards the rate of nucleophilic attack. Consequently, the Grignard reagent acts instead as a base, deprotonating the less hindered α-carbon (C6) to form an enolate. Upon aqueous workup, the enolate simply reprotonates, returning the unreacted starting material.

The Solution: To circumvent this, the protocol mandates the use of anhydrous Cerium(III) chloride (CeCl3)[6]. CeCl3 is highly oxophilic; it coordinates strongly to the carbonyl oxygen, dramatically increasing the electrophilicity of the C5-carbon. Simultaneously, it transmetalates with the Grignard reagent to form an organocerium species (RCeCl2), which is significantly less basic than the corresponding magnesium species. This mechanistic pivot effectively suppresses enolization and drives the nucleophilic addition to completion, even in highly strained spiro-systems[6].

Validated Experimental Protocols

Protocol A: Cerium-Mediated Nucleophilic Addition (Tertiary Alcohol Synthesis)

This self-validating protocol ensures the suppression of enolization for sterically demanding spirocycles.

Reagents & Materials:

  • Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq)

  • Anhydrous CeCl3 (1.5 eq)

  • Grignard Reagent (RMgBr, 1.5 eq)

  • Anhydrous THF

  • Saturated aqueous NH4Cl

Step-by-Step Methodology:

  • Activation of CeCl3: Rapidly weigh anhydrous CeCl3 (1.5 eq) and transfer it to an oven-dried Schlenk flask. Heat the flask to 140 °C under high vacuum (0.1 mbar) for 2 hours to ensure complete dehydration. Self-Validation: The powder should remain free-flowing; clumping indicates moisture contamination which will kill the organometallic reagent.

  • Complexation: Cool the flask to room temperature under argon. Add anhydrous THF (10 mL/mmol) and stir vigorously for 2 hours. A milky white suspension will form.

  • Cooling & Addition: Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise, add the Grignard reagent (1.5 eq). Stir for 30 minutes at -78 °C to form the active organocerium complex.

  • Substrate Introduction: Dissolve the spirocyclic building block (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature strictly below -70 °C.

  • In-Process Control (IPC): After 2 hours at -78 °C, quench a 50 µL aliquot in sat. NH4Cl and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 7:3) or LC-MS. The disappearance of the starting material (which is UV inactive and requires KMnO4 staining) confirms reaction completion.

  • Quench & Workup: Quench the bulk reaction at -78 °C by slowly adding saturated aqueous NH4Cl. Allow the mixture to warm to room temperature. The cerium salts will form a thick white precipitate. Filter the mixture through a pad of Celite, wash thoroughly with EtOAc, and separate the organic layer. Dry over Na2SO4 and concentrate under reduced pressure.

Workflow Step1 1. Preparation Dry THF, -78°C, Inert Atm Step2 2. CeCl3 Addition Suppress enolization Step1->Step2 Step3 3. Grignard Addition Dropwise, maintain < -70°C Step2->Step3 Step4 4. Quench & Extract Sat. NH4Cl, EtOAc extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Figure 2: Workflow for cerium-mediated Grignard addition to sterically hindered spiro-ketones.

Protocol B: Reductive Amination for Modulator Scaffolds

Utilized in the synthesis of complex pharmaceutical intermediates, such as KRAS G12D inhibitors[3].

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the spirocyclic ketone (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 5 mL/mmol).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to the mixture. Stir at room temperature for 4 hours. Causality: The mild acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine and subsequent dehydration to form the iminium ion, all without prematurely cleaving the acid-sensitive N-Boc protecting group.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because its electron-withdrawing acetate groups render it a milder reducing agent; it selectively reduces the iminium ion without reducing any unreacted starting ketone.

  • Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract with Dichloromethane (3x). Wash the combined organics with brine, dry over MgSO4, and concentrate to yield the functionalized spirocyclic amine.

References

  • Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate | C12H19NO3 | CID 90046547 - PubChem.
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.National Institutes of Health (NIH) / PMC.
  • WO2024192424A1 - Kras modulators and uses thereof.
  • WO2024013209A1 - Pcsk9 inhibitors and methods of use thereof.
  • tert-Butyl 5-oxo-2-azaspiro[3.
  • Synthesis of Novel Angular Spirocyclic Azetidines.

Sources

Application

Mastering the Synthesis of 5-Hydroxy-2-azaspiro[3.4]octane Derivatives: A Detailed Guide to Grignard Reagent Addition

For Immediate Release An In-Depth Application Note and Protocol for Researchers in Medicinal Chemistry and Drug Development This document provides a comprehensive guide for the nucleophilic addition of Grignard reagents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An In-Depth Application Note and Protocol for Researchers in Medicinal Chemistry and Drug Development

This document provides a comprehensive guide for the nucleophilic addition of Grignard reagents to the ketone moiety of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate. This key transformation provides access to a versatile class of tertiary alcohols, which are valuable building blocks in the synthesis of novel spirocyclic compounds for drug discovery. The inherent three-dimensionality of the 2-azaspiro[3.4]octane scaffold makes it an attractive motif for exploring new chemical space in the development of therapeutic agents.

This guide, designed for researchers, scientists, and drug development professionals, offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into the stereochemical considerations inherent to this transformation.

Introduction to the Spirocyclic Scaffold

The 2-azaspiro[3.4]octane framework is a unique structural motif that combines a four-membered azetidine ring with a five-membered cyclopentane ring, sharing a single spirocyclic carbon atom. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and facilitates controlled functionalization. The ketone at the 5-position serves as a key handle for introducing molecular diversity through reactions such as the Grignard addition, enabling the synthesis of a wide array of derivatives with potential biological activity.

The Grignard Reaction: A Powerful Tool for C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon bonds through the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbonyl carbon.[1][2] In the context of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate, the addition of a Grignard reagent (R-MgX) transforms the ketone into a tertiary alcohol, introducing a new substituent 'R' at the 5-position.

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the spirocyclic ketone. This attack breaks the pi bond of the carbonyl group, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Diagram of the General Reaction Mechanism:

Grignard Reaction Mechanism Ketone tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Grignard R-MgX Grignard->Intermediate Product tert-butyl 5-hydroxy-5-R-2-azaspiro[3.4]octane-2-carboxylate Intermediate->Product Protonation Byproduct MgX(OH) Intermediate->Byproduct H3O H3O+ (Workup) H3O->Product H3O->Byproduct

Caption: General workflow of the Grignard addition to the spirocyclic ketone.

Stereochemical Considerations

A critical aspect of the Grignard addition to the spirocyclic ketone is the potential for diastereoselectivity. The nucleophilic attack can occur from either the top face or the bottom face of the cyclopentanone ring, potentially leading to two diastereomeric products. The facial selectivity is influenced by the steric hindrance presented by the spirocyclic system, including the azetidine ring and the Boc protecting group.[3] The choice of the Grignard reagent and reaction conditions can also impact the diastereomeric ratio.[4] Characterization of the product mixture by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is essential to determine the stereochemical outcome.

Experimental Protocol

This protocol details a representative procedure for the addition of methylmagnesium bromide to tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate.

Materials:

  • tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Diagram of the Experimental Workflow:

Experimental Workflow Start Dissolve Ketone in Anhydrous Ether Cool Cool to 0 °C Start->Cool Add_Grignard Slowly Add Grignard Reagent Cool->Add_Grignard Stir Stir at Room Temperature Add_Grignard->Stir Quench Quench with Saturated NH4Cl (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Tertiary Alcohol Purify->Product

Caption: Step-by-step experimental workflow for the Grignard reaction.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq). Dissolve the ketone in anhydrous diethyl ether (approximately 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Grignard Addition: Slowly add methylmagnesium bromide solution (1.2 eq) to the stirred solution of the ketone via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This step is exothermic and should be performed with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the initial ethereal solution). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated aqueous sodium chloride solution), and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude tertiary alcohol by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure tert-butyl 5-hydroxy-5-methyl-2-azaspiro[3.4]octane-2-carboxylate.

Table of Key Reaction Parameters and Expected Outcome:

ParameterValue/DescriptionRationale
Starting Ketone tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylateThe electrophilic substrate for the Grignard addition.
Grignard Reagent Methylmagnesium bromide (or other R-MgX)The nucleophile that introduces the 'R' group.
Stoichiometry 1.2 equivalents of Grignard reagentA slight excess ensures complete consumption of the ketone.
Solvent Anhydrous diethyl etherA common and effective solvent for Grignard reactions.
Temperature 0 °C for addition, then room temperatureInitial cooling controls the exothermic reaction; stirring at room temperature drives the reaction to completion.
Quenching Agent Saturated aqueous NH₄ClA mild acidic workup to protonate the alkoxide without causing potential side reactions like dehydration of the tertiary alcohol.
Purification Silica gel column chromatographyTo isolate the desired tertiary alcohol from unreacted starting material and byproducts.[5]
Expected Product tert-butyl 5-hydroxy-5-methyl-2-azaspiro[3.4]octane-2-carboxylateThe tertiary alcohol product.
Expected Yield 70-90% (highly dependent on specific conditions and scale)Grignard reactions with ketones are generally high-yielding.

Characterization of the Product

The structure and purity of the synthesized tert-butyl 5-hydroxy-5-alkyl-2-azaspiro[3.4]octane-2-carboxylate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the newly introduced alkyl group and the hydroxyl group, and to assess the diastereomeric ratio if applicable.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To observe the appearance of a broad O-H stretching band characteristic of an alcohol and the disappearance of the C=O stretching band of the starting ketone.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. It is crucial to use anhydrous solvents and glassware to prevent the quenching of the Grignard reagent.[6]

  • Slow Addition of Grignard Reagent: The addition of the Grignard reagent should be slow and controlled, especially on a larger scale, to manage the exothermicity of the reaction.

  • Choice of Quenching Agent: While saturated ammonium chloride is generally recommended for its mildness, in some cases, dilute hydrochloric acid may be used to dissolve magnesium salts that precipitate during the workup. However, strong acids may promote the elimination of the tertiary alcohol to form an alkene.[7]

  • Diastereomer Separation: If the reaction yields a mixture of diastereomers, their separation may be possible by careful column chromatography or by derivatization followed by separation.

Conclusion

The Grignard addition to tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate is a robust and efficient method for the synthesis of novel tertiary alcohols. These products serve as valuable intermediates for the development of complex spirocyclic molecules with potential applications in medicinal chemistry. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can effectively utilize this protocol to generate a diverse library of compounds for further investigation.

References

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 2019.
  • Grignard Reaction. Organic Chemistry Portal.
  • Diastereoselective Grignard Reaction – New paper in Nature Communications.
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 2013.
  • Experiment 12: Grignard Synthesis of Triphenylmethanol.
  • An In-depth Technical Guide to the Stereoisomers of Spiro[3.4]octan-6-ol. Benchchem.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry, 2016.
  • Grignard Reaction. Cambridge University Press & Assessment.
  • Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 2025.
  • Alcohol synthesis by substitution (hydroxylation)
  • mod03lec23 - Nucleophilic Addition Reactions and its stereochemistry. YouTube, 2021.
  • Elimination Reactions of Alcohols. Master Organic Chemistry, 2015.
  • Stereochemistry of Nucleophilic Addition. Scribd.
  • tert-Butyl 5-oxo-2-azaspiro(3.4)
  • Spiro[3.4]octan-5-one. PubChem.
  • Diastereoselective Addition of Grignard Reagents to α-Epoxy N-Sulfonyl Hydrazones. Synfacts, 2016.
  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.
  • Purification of Organic Compounds: from Crude Product to Purity.
  • Grignard Reaction. University of Wisconsin-Madison.
  • Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Dalal Institute.
  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 2023.
  • Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate. This valuable spirocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate. This valuable spirocyclic building block presents unique synthetic challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to improve reaction yield and purity.

Introduction to the Synthetic Challenge

The synthesis of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate typically involves the construction of a spirocyclic system, which can be challenging due to steric hindrance and the need for precise control of reaction conditions. A common and effective strategy is the intramolecular Dieckmann condensation of a diester precursor. This guide will focus on troubleshooting this and other relevant synthetic approaches.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate?

A common and effective method is a two-step sequence starting from N-Boc-3-azetidinone. This involves a Michael addition of a four-carbon unit followed by an intramolecular Dieckmann condensation. This approach is favored for its convergency and the availability of the starting materials.

Q2: I am not getting the desired product. What are the likely side reactions?

Several side reactions can occur. Polymerization of the Michael acceptor is a common issue. Incomplete cyclization during the Dieckmann condensation can also lead to a mixture of starting material and the desired product. Additionally, intermolecular condensation can compete with the desired intramolecular reaction, especially at high concentrations.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used. The expected chemical shifts in ¹H NMR are crucial for confirming the spirocyclic structure.[1][2]

Q4: What are the key safety precautions when handling the reagents for this synthesis?

Many of the reagents used, such as strong bases (e.g., sodium hydride, potassium tert-butoxide) and flammable solvents (e.g., THF, diethyl ether), are hazardous. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always quench reactive reagents carefully.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Reagents - Use freshly opened and properly stored reagents, especially the base (e.g., NaH, KOtBu) and any catalysts. - Ensure solvents are anhydrous, as moisture can quench the strong bases required for the reaction.Strong bases are highly reactive and can be deactivated by moisture and atmospheric CO₂. Anhydrous conditions are critical for the success of many organometallic and base-catalyzed reactions.
Incorrect Reaction Temperature - Optimize the reaction temperature. The Michael addition may require cooling to prevent polymerization, while the Dieckmann condensation often requires heating to proceed at a reasonable rate.Temperature control is critical for managing reaction kinetics and minimizing side reactions. Lower temperatures can enhance selectivity, while higher temperatures can overcome activation energy barriers.
Inefficient Stirring - Ensure vigorous stirring, especially in heterogeneous reactions involving solid bases like sodium hydride.Inadequate mixing can lead to localized "hot spots" and poor reaction kinetics, resulting in incomplete conversion and the formation of byproducts.
Problem 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps Scientific Rationale
Intermolecular Side Reactions - Perform the Dieckmann condensation under high-dilution conditions to favor the intramolecular cyclization.High dilution favors intramolecular reactions over intermolecular ones by reducing the probability of two different molecules reacting with each other.
Epimerization - Use a non-nucleophilic base and carefully control the reaction temperature and time to minimize epimerization at the carbon alpha to the ketone.The stereochemical integrity of the product can be compromised under harsh basic conditions, leading to the formation of diastereomers.
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure complete conversion of the starting material. If the reaction stalls, consider adding more reagent or increasing the temperature.Incomplete reactions lead to complex mixtures that are difficult to purify. Real-time monitoring allows for adjustments to be made to drive the reaction to completion.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Co-eluting Impurities - Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. - Consider alternative purification methods such as preparative HPLC or crystallization.The polarity of the product and impurities can be very similar, making separation by chromatography challenging. A systematic approach to solvent selection is necessary for achieving good resolution.
Product Instability - Be mindful of the product's stability on silica gel. If the product is acid-sensitive, consider using a neutral or basic alumina for chromatography.The acidic nature of silica gel can cause degradation of acid-sensitive compounds. Choosing the appropriate stationary phase is crucial for successful purification.

Experimental Protocols

Proposed Synthesis via Michael Addition and Dieckmann Condensation

This protocol is a representative procedure based on established methodologies for the synthesis of similar spirocyclic systems.

Step 1: Michael Addition

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C, add a solution of ethyl 4-bromobutanoate (1.1 eq) and a suitable base (e.g., sodium hydride, 1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Dieckmann Condensation

  • To a solution of the product from Step 1 in anhydrous toluene, add a strong base (e.g., potassium tert-butoxide, 1.5 eq) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_purification Purification cluster_analysis Analysis A N-Boc-3-azetidinone D Michael Adduct A->D B Ethyl 4-bromobutanoate B->D C Base (e.g., NaH) in THF C->D F Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate D->F E Strong Base (e.g., KOtBu) in Toluene E->F G Column Chromatography F->G H NMR, MS, HPLC G->H

Caption: Synthetic workflow for tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate.

Troubleshooting Decision Tree

Troubleshooting cluster_Stalled Troubleshooting Stalled Reaction cluster_ComplexMixture Troubleshooting Complex Mixture Start Low Yield or Complex Mixture? Q1 Is the starting material consumed? (Check TLC/LC-MS) Start->Q1 A1_Yes Yes Q1->A1_Yes Reaction proceeded A1_No No Q1->A1_No Reaction stalled Complex_Cause1 Intermolecular side reactions? A1_Yes->Complex_Cause1 Complex_Cause2 Polymerization of Michael acceptor? A1_Yes->Complex_Cause2 Stalled_Cause1 Inactive Base/Reagents? A1_No->Stalled_Cause1 Stalled_Cause2 Insufficient Temperature? A1_No->Stalled_Cause2 Stalled_Sol1 Use fresh reagents, ensure anhydrous conditions Stalled_Cause1->Stalled_Sol1 Stalled_Sol2 Increase reaction temperature Stalled_Cause2->Stalled_Sol2 Complex_Sol1 Use high dilution for cyclization Complex_Cause1->Complex_Sol1 Complex_Sol2 Lower temperature for Michael addition Complex_Cause2->Complex_Sol2

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of Oxetane and Azetidine-containing spirocycles related to the 2,5-diketopiperazine framework. CORE. (n.d.). Retrieved from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2529. [Link]

  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5539-5545. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. (2020). CN111533752A.
  • Mykhailiuk, P. K. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4212. [Link]

  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 34(10), 2115-2120. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2025, April 30). Scientific Reports, 15(1), 9876. [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2023). ChemRxiv. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Mykhailiuk, P. K. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry, 2019(22), 3553-3559. [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane - Supporting Information. (2019). The Royal Society of Chemistry. [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, March 15). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]

  • Turos, E., et al. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(15), 2353–2355. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current Opinion in Biotechnology, 43, 119-126. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025, April 10). Domainex. [Link]

Sources

Optimization

Optimizing purification of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate by flash chromatography

Target Analyte: Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1581683-57-9) Application Area: Drug Discovery, Spirocyclic Building Block Purification, Flash Chromatography Welcome to the Advanced Chromatogra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1581683-57-9) Application Area: Drug Discovery, Spirocyclic Building Block Purification, Flash Chromatography

Welcome to the Advanced Chromatography Support Center. Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate is a highly valuable spirocyclic scaffold utilized to improve the metabolic stability and three-dimensional complexity of drug candidates. However, its specific structural features—a strained azetidine ring, an acid-sensitive tert-butyl carbamate (Boc) protecting group, and the complete absence of a conjugated π -system—create a "perfect storm" of purification challenges.

This guide provides field-proven, mechanistically grounded solutions to optimize your flash chromatography workflows for this specific molecule.

I. Chromatographic Strategy & Workflow

To successfully isolate this spirocycle, your purification strategy must bypass standard UV-triggered fractionation and mitigate the inherent acidity of standard silica gel.

Workflow N1 Crude Mixture (Spirocycle + Impurities) N2 Silica Neutralization (1% TEA in Hexanes) N1->N2 N3 Dry Loading (Celite / Neutral Silica) N2->N3 N4 Gradient Elution (Hexanes / EtOAc) N3->N4 N5 ELSD / CAD Detection (Non-UV Active) N4->N5 N6 TLC Validation (KMnO4 Stain) N5->N6 N7 Pure Target Molecule N6->N7

Optimized flash chromatography workflow for Boc-protected spirocyclic amines.

II. Troubleshooting & FAQs

Q1: Why is my yield inexplicably low, or why am I seeing severe peak tailing even when the crude NMR looked clean? The Causality: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic environments[1]. Standard normal-phase silica gel possesses surface silanol groups that render it mildly acidic (pH ~4.5–5.5). Prolonged residence time on the column can catalyze the partial deprotection of the N-Boc group[2]. Once the free azetidine amine is exposed, it interacts strongly with the acidic silanols, leading to irreversible chemisorption (loss of yield) or severe peak tailing. The Solution: You must neutralize the stationary phase. Pre-equilibrate your silica column with 1% Triethylamine (TEA) in your non-polar starting solvent (e.g., Hexanes). The TEA competitively binds to the highly active acidic sites on the silica, shielding your Boc-protected spirocycle from degradation.

Q2: My compound is completely invisible on the UV detector at 254 nm. How do I track its elution? The Causality: Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (Molecular Weight: 225.28 g/mol ) lacks any aromatic rings or conjugated double bonds[3]. The isolated ketone and carbamate functionalities only exhibit weak n→π∗ transitions near 200–210 nm, which are entirely masked by the UV cutoff of typical polar modifiers like Ethyl Acetate (256 nm). The Solution: Do not rely on UV detection. Route your column effluent through an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) . For manual fraction monitoring via Thin Layer Chromatography (TLC), you must use chemical stains. Potassium permanganate (KMnO 4​ ) will oxidize the aliphatic backbone, or you can use a "thermal deprotection" Ninhydrin technique (detailed in the protocol below).

Q3: How do I separate the product from residual di-tert-butyl dicarbonate (Boc 2​ O) left over from the synthesis? The Causality: Unreacted Boc 2​ O is highly non-polar and lacks hydrogen-bond donating capabilities. Conversely, your target spirocycle contains a ketone (a strong hydrogen-bond acceptor) and a carbamate, making it significantly more polar. The Solution: Utilize a shallow step-gradient. Hold the column at 0% to 5% Ethyl Acetate in Hexanes for the first 3 Column Volumes (CV) to completely flush the Boc 2​ O at the solvent front, then ramp to 30% Ethyl Acetate to elute the target spirocycle.

Troubleshooting Issue1 Issue: Low Yield / Tailing Cause1 Cause: Acidic Silica Gel (pH 4.5 - 5.5) Issue1->Cause1 Effect1 Effect: Partial Boc Deprotection Irreversible Amine Adsorption Cause1->Effect1 Solution1 Solution: Pre-treat column with 1% TEA Effect1->Solution1 Issue2 Issue: Invisible Peaks Cause2 Cause: No Chromophore (No Conjugated Pi-System) Issue2->Cause2 Effect2 Effect: Flat UV Baseline at 254 nm Cause2->Effect2 Solution2 Solution: Use ELSD, CAD, or KMnO4 TLC Stain Effect2->Solution2

Root-cause analysis and corrective actions for common chromatographic failures.

III. Quantitative Method Parameters

Summarized below are the optimized baseline parameters for purifying this specific spirocycle.

ParameterRecommended SettingMechanistic Rationale
Stationary Phase Silica Gel (40-63 µm)Standard normal-phase separation based on polarity.
Column Additive 1% Triethylamine (TEA)Neutralizes silanol acidity to prevent Boc cleavage[2].
Mobile Phase A Hexanes (or Heptane)Non-polar carrier solvent.
Mobile Phase B Ethyl AcetatePolar modifier; selectively elutes the spiro-ketone.
ELSD Settings Drift Tube: 40°C Gas Flow: 1.5 L/minLow temperature prevents volatilization of the relatively low-molecular-weight spirocycle[3].
Target Rf​ Value ~0.35 in 30% EtOAc/HexanesOptimal retention factor for maximizing resolution from non-polar impurities.
IV. Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Column Neutralization & Equilibration

  • Prepare a solvent mixture of 1% TEA in Hexanes.

  • Flush the dry silica column with 3 to 5 Column Volumes (CV) of this mixture.

  • Validation Check: Collect a few drops of the eluent exiting the column and test it with wet pH paper. The pH must read > 7. If it is acidic, continue flushing until basic.

Step 2: Dry Loading the Sample

  • Dissolve the crude Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate in a minimal amount of Dichloromethane (DCM).

  • Add a small amount of Celite (approx. 2x the mass of the crude) to the flask and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Load this powder directly into the solid-load cartridge.

  • Validation Check: Ensure the powder is completely dry. Residual DCM will cause severe band broadening and ruin the separation.

Step 3: Gradient Execution

  • 0–3 CV: Isocratic hold at 100% Hexanes. (Flushes residual TEA and unreacted Boc 2​ O).

  • 3–12 CV: Linear gradient from 0% to 35% Ethyl Acetate in Hexanes.

  • 12–15 CV: Isocratic hold at 35% Ethyl Acetate until the ELSD signal returns to baseline.

Step 4: Dual-Stain TLC Validation Because the compound is UV-inactive, fraction pooling must be validated chemically.

  • Spot the collected ELSD peaks onto a silica TLC plate.

  • Check 1 (Negative Control): Observe under a 254 nm UV lamp. The target spot should be invisible . If it absorbs strongly, you have co-eluted an aromatic impurity.

  • Check 2 (Positive Identification): Dip the plate in KMnO 4​ stain and heat gently with a heat gun. The target spirocycle will appear as a distinct yellow/brown spot on a bright purple background.

  • (Optional) Check 3 (Amine Confirmation): Spot a new plate. Heat the plate dry with a heat gun at >150°C for 3 minutes to thermally cleave the Boc group. Let it cool, then dip in Ninhydrin stain and heat again. A purple spot confirms the presence of the underlying azetidine nitrogen.

V. References
  • Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Preventing ring-opening side reactions in Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

Welcome to the Technical Support Center for Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1581683-57-9)[1]. This compact, spirocyclic building block is highly valued for exploring novel chemical space in dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1581683-57-9)[1]. This compact, spirocyclic building block is highly valued for exploring novel chemical space in drug discovery. However, its unique architecture—combining a strained 4-membered azetidine ring with a sterically hindered cyclopentanone—presents specific synthetic challenges[2].

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you prevent ring-opening side reactions and maximize your experimental yields.

Mechanistic Insight: The Causality of Ring-Opening

To prevent side reactions, we must first understand the thermodynamic and kinetic forces at play. Azetidines possess considerable inherent ring strain (approximately 26 kcal/mol). In their neutral, protected state, they are relatively stable[3].

However, when the azetidine nitrogen is protonated or activated (such as during standard Boc deprotection with strong Brønsted acids), it forms a highly electrophilic azetidinium ion . The relief of ring strain acts as a powerful thermodynamic driving force. This lowers the activation energy for nucleophilic attack, allowing even weak nucleophiles in the reaction mixture (e.g., water, chloride, or trifluoroacetate) to attack the alpha-carbons, resulting in irreversible C-N bond cleavage and ring-opening[4].

Mechanism A Boc-Protected Spirocycle B Protonated Azetidinium Ion A->B Strong Acid (TFA/HCl) C Nucleophilic Attack (e.g., H2O) B->C Strain Release (~26 kcal/mol) D Ring-Opened Acyclic Product C->D C-N Bond Cleavage

Mechanistic pathway of acid-catalyzed azetidine ring-opening.

Troubleshooting FAQs

Q1: During Boc deprotection with TFA, my LC-MS shows a major byproduct with a mass of [M+18] or [M+114]. What is happening? A1: You are observing acid-catalyzed ring-opening. The [M+18] peak corresponds to the addition of water (hydrolysis of the azetidinium intermediate during workup), while [M+114] indicates direct nucleophilic attack by the trifluoroacetate anion. Strong acids like neat TFA readily promote this decomposition pathway[4]. To prevent this, you must avoid generating a highly concentrated azetidinium species in the presence of nucleophiles.

Q2: How can I selectively deprotect the Boc group without destroying the azetidine ring? A2: We recommend abandoning strong Brønsted acids in favor of a mild Lewis acid approach. Using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a non-nucleophilic base (2,6-lutidine) selectively removes the Boc group via a silyl cation mechanism[3]. The base neutralizes trace triflic acid, preventing the formation of the reactive azetidinium ion and preserving the strained 4-membered ring. (See the detailed protocol below).

Q3: I am trying to perform a Grignard addition on the 5-oxo position, but I get complex mixtures and low yields. Why? A3: The ketone at the 5-position is directly adjacent to the spiro-carbon (C4), creating severe steric shielding. Strong, hard nucleophiles like Grignard reagents often act as bases in sterically hindered environments, leading to enolization at the C6 position rather than 1,2-addition[2]. If the reaction is heated to force the addition, these basic conditions can trigger intramolecular decomposition. We recommend using softer nucleophiles or employing cerium(III) chloride (Luche conditions) to increase the electrophilicity of the carbonyl carbon and favor direct addition.

Q4: How should I store this compound to ensure its stability? A4: The compound should be stored at 2-8 °C in a tightly sealed container under an inert atmosphere (argon or nitrogen). Prolonged exposure to atmospheric moisture and ambient acidic vapors can degrade the Boc protecting group, initiating a slow ring-opening cascade.

Diagnostic Workflow

Troubleshooting Start Low Yield or Impurity Detected Mass LC-MS Analysis: +18 Da or +114 Da? Start->Mass Yes Yes: Ring-Opening Occurring Mass->Yes True No No: Check Ketone Reactivity Mass->No False Sol1 Switch to TMSOTf/Lutidine or Lower Temp to 0°C Yes->Sol1 Sol2 Check for Enolization or Steric Hindrance at C5 No->Sol2

Decision tree for troubleshooting spirocyclic side reactions.

Quantitative Data: Impact of Deprotection Conditions

The table below summarizes the quantitative impact of various deprotection strategies on the integrity of the azetidine ring.

Reagent SystemTemperatureTimeYield of Intact ProductMajor Side Product
50% TFA in DCM25 °C2 h< 30%Trifluoroacetate ring-opened adduct
4M HCl in Dioxane25 °C4 h~ 45%Chloride ring-opened adduct
10% TFA in DCM0 °C6 h~ 75%Trace ring-opened adduct
TMSOTf / 2,6-Lutidine 0 °C 1 h > 92% None detected

Experimental Protocol: Mild, Self-Validating Boc Deprotection

To ensure maximum yield and prevent ring-opening, utilize this self-validating TMSOTf-mediated deprotection protocol.

Step 1: Preparation Flame-dry a round-bottom flask. Add Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Purge the system with Argon.

Step 2: Base Addition Add 2,6-lutidine (3.0 eq) to the solution. Causality: 2,6-lutidine is a sterically hindered base. It neutralizes any trace triflic acid generated during the reaction without acting as a nucleophile itself, thereby preventing the formation of the highly reactive azetidinium ion.

Step 3: Thermal Control Cool the mixture to exactly 0 °C using an ice-water bath. Let it equilibrate for 10 minutes. Causality: Lowering the temperature reduces the thermal energy of the system, keeping it strictly below the activation energy threshold required for ring-opening.

Step 4: Deprotection Dropwise add TMSOTf (2.0 eq) over 5 minutes. Stir the reaction at 0 °C for 1 hour.

Step 5: In-Process Validation (Critical Step) Withdraw a 10 µL aliquot and quench it immediately in 100 µL of cold saturated aqueous NaHCO₃. Extract with 200 µL of Ethyl Acetate and analyze the organic layer via LC-MS. Causality: Quenching the micro-aliquot in a mild base immediately halts the reaction, providing an accurate snapshot of the progress. The target mass should be [M-Boc+H]⁺ (m/z 126.1). The absence of m/z 144.1 (+H₂O) confirms the azetidine ring remains fully intact.

Step 6: Quenching Once complete, carefully quench the main reaction by adding an equal volume of cold saturated aqueous NaHCO₃ directly at 0 °C. Stir vigorously for 15 minutes.

Step 7: Isolation Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Maintain the rotary evaporator water bath below 25 °C to prevent thermal degradation of the newly freed secondary amine.

References

  • PubChem - Tert-butyl 5-oxo-2-azaspiro(3.4)
  • Source: PubMed Central (PMC)
  • Technical Support Center: Azetidine Ring-Opening Reactions Source: Benchchem URL
  • Preparation and Synthetic Applications of Azetidines Source: CLOCKSS / Heterocycles URL
  • 2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane (Product Information)

Sources

Optimization

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate stability under acidic conditions

Technical Support Center: Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate Welcome to the Technical Support Center for the handling, reactivity, and troubleshooting of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

Welcome to the Technical Support Center for the handling, reactivity, and troubleshooting of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate [1]. This highly strained, Boc-protected spirocyclic ketone is a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of selective M1/M4 muscarinic receptor agonists[2].

Because this molecule features a highly strained azetidine ring fused to a cyclopentanone core, its behavior under acidic deprotection conditions requires precise control to prevent ring-opening, ketalization, or undesired alkylation[3]. This guide is engineered to provide researchers with self-validating protocols and mechanistic troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary vulnerability of the spiro[3.4]octane core under acidic conditions? A: While the primary goal of adding acid is the chemoselective cleavage of the tert-butyloxycarbonyl (Boc) group, the molecule contains two secondary vulnerabilities. First, the 5-oxo (cyclopentanone) group is highly electrophilic and prone to ketalization if nucleophilic solvents (like methanol) are used. Second, the 4-membered azetidine ring possesses ~26 kcal/mol of ring strain. While it is kinetically stable to anhydrous acids (TFA or HCl in dioxane) at room temperature, prolonged exposure to strong aqueous acids (e.g., 6M HCl) at elevated temperatures will induce nucleophilic ring-opening of the azetidine.

Q2: Why am I observing a +56 Da mass adduct in my LC-MS after deprotection? A: This is a classic tert-butylation artifact[3]. The acid-mediated cleavage of the Boc group generates a highly reactive tert-butyl cation. If this cation is not immediately trapped, it will act as an electrophile and N-alkylate the newly liberated, sterically accessible secondary amine of your azetidine product. Causality & Solution: To prevent this, you must introduce a nucleophilic scavenger. Triisopropylsilane (TIPS) or anisole will irreversibly trap the tert-butyl cation, ensuring high purity of the free amine.

Q3: Can I use methanolic HCl for the deprotection of this specific building block? A: It is highly discouraged. The presence of the 5-oxo group adjacent to the spiro-carbon makes the molecule highly susceptible to dimethyl ketal formation (+46 Da mass shift) when exposed to methanol under strongly acidic conditions. Always use non-nucleophilic, anhydrous solvents like dichloromethane (DCM) or 1,4-dioxane.

Part 2: Mechanistic Pathways & Troubleshooting Workflow

To effectively troubleshoot, one must understand the exact molecular fate of the substrate under varying acidic conditions.

Mechanism SM Tert-butyl 5-oxo-2-azaspiro[3.4]octane -2-carboxylate Protonated Protonated Carbamate Intermediate SM->Protonated H+ (TFA or HCl) TBuCat tert-Butyl Cation + CO2 Protonated->TBuCat Cleavage Product 2-Azaspiro[3.4]octan-5-one (Desired Product) Protonated->Product Decarboxylation Side1 N-tert-Butylated Impurity (+56 Da) TBuCat->Side1 N-Alkylation (If No Scavenger) Side2 Dimethyl Ketal Impurity (+46 Da) Product->Side2 MeOH / H+ Side3 Ring-Opened Amino Alcohol Product->Side3 Aqueous H+ / Heat

Fig 1. Acid-mediated Boc cleavage mechanism and competing side-reaction pathways.

Diagnostic LC-MS Troubleshooting Guide

If your reaction fails to yield the pure free amine (expected [M+H]+ = 126.1 Da), use the following diagnostic logic tree to isolate the chemical failure point.

Troubleshooting Start LC-MS Analysis of Deprotection Mixture CheckSM Is Starting Material (m/z 226) > 5%? Start->CheckSM Action1 Increase Reaction Time or Acid Equivalents CheckSM->Action1 Yes (Incomplete) CheckMass Identify Major Byproduct Mass CheckSM->CheckMass No (Degradation) Mass56 m/z 182 (+56 Da) N-tert-Butyl Adduct CheckMass->Mass56 Mass46 m/z 172 (+46 Da) Dimethyl Ketal CheckMass->Mass46 Mass18 m/z 144 (+18 Da) Ring-Opened Adduct CheckMass->Mass18 Fix56 Add 5% TIPS or Anisole as Cation Scavenger Mass56->Fix56 Fix46 Switch to Non-Nucleophilic Solvent (DCM/Dioxane) Mass46->Fix46 Fix18 Strictly Avoid Aqueous Acids and Heating Mass18->Fix18

Fig 2. Diagnostic LC-MS workflow for troubleshooting incomplete deprotection or degradation.

Part 3: Quantitative Stability Data

The following table summarizes the kinetic stability and degradation profile of the spirocyclic building block under various industry-standard acidic conditions.

Acid SystemSolventTemp (°C)Time to >95% ConversionMajor ByproductByproduct (%)
20% TFADCM252.0 hN-tert-butylated amine5 - 8%
20% TFA + 5% TIPS DCM 25 2.0 h None (Clean Conversion) < 1%
4.0 M HCl 1,4-Dioxane 25 3.0 h None (Clean Conversion) < 1%
1.25 M HClMethanol254.0 hDimethyl ketal45 - 60%
6.0 M HClWater801.0 hRing-opened amino alcohol> 85%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step contains an In-Process Control (IPC) that proves the chemical causality of the step before you proceed.

Protocol A: Scavenger-Assisted TFA Deprotection (Recommended for Rapid Cleavage)

Causality: TFA provides rapid protonation, while TIPS acts as a hydride donor to irreversibly reduce the tert-butyl cation to isobutane, completely preventing N-alkylation[3].

  • Reaction Setup: Dissolve Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration). Add Triisopropylsilane (TIPS) (2.0 eq).

    • Self-Validation: The solution must be completely clear. Cloudiness indicates moisture, which can lead to premature azetidine hydrolysis.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20% v/v.

    • Self-Validation: You will observe mild effervescence. This is the stoichiometric release of CO2 gas, physically confirming the carbamate bond is breaking.

  • Propagation: Remove the ice bath and stir at 25 °C for 2 hours.

  • In-Process Control (IPC): Pull a 5 µL aliquot, dilute in MeCN, and run LC-MS.

    • Self-Validation: The reaction is complete only when the SM peak (m/z 226 [M+H]+ or m/z 170 [M-tBu+H]+) is <1% area, and the product peak (m/z 126 [M+H]+) is dominant.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, add toluene (5 mL/mmol) and co-evaporate three times.

    • Self-Validation: The resulting product should be a free-flowing solid or thick oil with a constant mass, confirming the removal of volatile TFA and TIPS.

Protocol B: Anhydrous HCl in Dioxane (Recommended for Direct Salt Isolation)

Causality: Using HCl gas dissolved in dioxane avoids the formation of tightly bound trifluoroacetate salts, directly yielding the easily precipitable hydrochloride salt of the spirocycle.

  • Reaction Setup: Dissolve the starting material (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Acid Addition: Slowly add a commercially available solution of 4.0 M HCl in 1,4-dioxane (10.0 eq).

  • Propagation: Stir at 25 °C for 3 hours.

    • Self-Validation: As the Boc group cleaves, the resulting secondary amine hydrochloride salt is highly polar and will often spontaneously precipitate from the non-polar dioxane as a white solid, visually confirming product formation.

  • Isolation: Dilute the suspension with cold diethyl ether (equal volume to dioxane), filter the precipitate over a glass frit, and wash with additional ether. Dry under high vacuum.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90046547, Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate." PubChem. Available at:[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "BOC Deprotection - Reagent Guides." American Chemical Society. Available at:[Link]

  • Vinson, P. N., et al. "Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists." ACS Medicinal Chemistry Letters, 2023. Available at:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate functionalization

Welcome to the Technical Support Center for spirocyclic compound functionalization. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with Tert-butyl 5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic compound functionalization. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (Boc-protected 2-azaspiro[3.4]octan-5-one).

Due to its unique 3D architecture, this scaffold presents significant synthetic challenges. The ketone at the C5 position is highly shielded by the adjacent spiro-quaternary center (C4) and the bulky tert-butyloxycarbonyl (Boc) protecting group on the azetidine ring [1]. This guide addresses the root causes of common functionalization failures and provides field-proven, self-validating protocols to overcome them.

Part 1: Troubleshooting FAQs

Q1: When attempting a Grignard addition to the C5 ketone, I recover mostly unreacted starting material or observe complex mixtures. How can I drive the 1,2-addition?

The Causality: Standard organomagnesium (Grignard) and organolithium reagents are highly basic. When the nucleophilic trajectory (Bürgi-Dunitz angle) to the C5 ketone is sterically blocked by the spiro junction and the Boc group, the reagent acts as a base rather than a nucleophile. This leads to the deprotonation of the α -protons (C6 position), resulting in enolization. Upon aqueous workup, the enolate simply reprotonates back to the starting ketone. The Solution: Transmetalate your Grignard reagent to an organocerium reagent using anhydrous CeCl3​ [2]. Cerium(III) is highly oxophilic and strongly coordinates to the carbonyl oxygen, increasing its electrophilicity. More importantly, organocerium reagents are significantly less basic than their magnesium counterparts, effectively suppressing the competing enolization pathway and forcing the 1,2-addition.

Q2: Direct reductive amination at C5 with secondary amines fails completely. Forcing the reaction with heat or strong acids degrades the Boc group. What is the alternative?

The Causality: Reductive amination requires the initial formation of a hemiaminal, which then dehydrates to form an imine or enamine. Steric crowding at the C5 position severely raises the activation energy for this dehydration step. Standard conditions (e.g., NaBH3​CN in mild acid) fail because the equilibrium never favors the imine. Using strong acids (like TFA) to force dehydration will prematurely cleave the acid-labile N-Boc group. The Solution: Utilize Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a dual-purpose Lewis acid and water scavenger [3]. Ti(OiPr)4​ strongly activates the ketone without the need for Brønsted acids, driving the formation of a transient titana-imine complex even in highly congested environments. Subsequent reduction with Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) yields the desired amine while leaving the Boc group perfectly intact.

Q3: I am trying to perform an α -alkylation at the C6 position, but I am getting poor regioselectivity and low yields. How do I optimize this?

The Causality: Forming the enolate of a spirocyclic ketone is sensitive to the choice of base and counterion. Lithium diisopropylamide (LDA) often forms tight ion pairs (Li-enolate) that are poorly reactive toward electrophiles due to the steric shielding of the spiro core. The Solution: Switch to Potassium hexamethyldisilazide (KHMDS) at -78 °C. The larger potassium counterion creates a more "naked" and reactive enolate. Additionally, introducing 10-20% HMPA or DMPU as a co-solvent disrupts ion pairing, drastically accelerating the nucleophilic attack on the alkyl halide before side reactions can occur.

Part 2: Experimental Protocols

Protocol A: Organocerium-Mediated 1,2-Addition

This protocol is self-validating: the disappearance of the ketone IR stretch (~1740 cm⁻¹) and the appearance of a tertiary alcohol OH stretch (~3400 cm⁻¹) confirm successful addition rather than enolization.

  • Activation of Cerium: Vigorously stir anhydrous CeCl3​ (1.5 equiv) in dry THF under inert atmosphere at room temperature for 2 hours to form a uniform suspension. (Note: Commercial CeCl3​⋅7H2​O must be rigorously dried at 140 °C under high vacuum prior to use).

  • Transmetalation: Cool the suspension to -78 °C. Dropwise add the desired Grignard reagent ( RMgX , 1.5 equiv). Stir for 1.5 hours at -78 °C to ensure complete formation of the RCeCl2​ species.

  • Addition: Dissolve Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 equiv) in minimal dry THF and add it dropwise to the organocerium mixture at -78 °C.

  • Reaction: Maintain at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl . Filter the resulting cerium salts through a pad of Celite, extract the filtrate with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Ti(OiPr)4​ -Promoted Reductive Amination

This protocol avoids acidic conditions, preserving the Boc protecting group.

  • Imine Formation: In a flame-dried flask, combine the spirocyclic ketone (1.0 equiv) and the desired amine (1.2 equiv). Add Ti(OiPr)4​ (2.0 equiv) neat or in minimal anhydrous THF.

  • Stirring: Stir the mixture at room temperature for 12–16 hours. The mixture will become viscous and yellow/orange, indicating titana-imine formation.

  • Reduction: Dilute the mixture with anhydrous Ethanol and cool to 0 °C. Add NaBH(OAc)3​ (2.0 equiv) in small portions. Stir for an additional 6 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench by adding water (or 1M NaOH if the amine product is highly basic). A dense white precipitate of TiO2​ will form.

  • Filtration: Filter the suspension through Celite, washing thoroughly with EtOAc. Separate the organic layer, dry, and purify via flash chromatography.

Part 3: Data Presentation & Visualization

Table 1: Comparative Functionalization Metrics for Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
Reaction TypeStandard ReagentStandard YieldOptimized ReagentOptimized YieldPrimary Failure Mode Addressed
1,2-Alkyl Addition MeMgBr (THF, -78 °C)< 15% MeCeCl2​ (THF, -78 °C)82 - 88% Prevents competitive enolization
Reductive Amination NaBH3​CN , AcOH0% (Boc loss) Ti(OiPr)4​ , NaBH(OAc)3​ 75 - 80% Overcomes steric block to imine formation
α -Alkylation (C6) LDA, MeI (THF, -78 °C)25 - 30%KHMDS, MeI, DMPU70 - 75% Disrupts tight ion-pairing of the enolate
Mechanistic & Workflow Diagrams

G Ketone Spirocyclic Ketone (Sterically Hindered) Grignard Standard Grignard (RMgX) Ketone->Grignard High Basicity Cerium Organocerium (RCeCl2) Ketone->Cerium High Oxophilicity Enolate Enolization (Recovered SM) Grignard->Enolate Deprotonation Addition 1,2-Addition (Target Product) Cerium->Addition Nucleophilic Attack

Mechanistic divergence: Organocerium reagents favor 1,2-addition over enolization.

G Step1 1. Mix Ketone + Amine + Ti(OiPr)4 (neat or THF) Step2 2. Stir at RT for 12-16h (Titana-Imine Formation) Step1->Step2 Step3 3. Add NaBH(OAc)3 in EtOH at 0 °C Step2->Step3 Step4 4. Aqueous Quench (Precipitate TiO2) Step3->Step4 Product 5. Isolate Sterically Hindered Amine Step4->Product

Step-by-step workflow for Ti(OiPr)4-mediated reductive amination of hindered ketones.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 90046547, Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Retrieved from[Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 25(38), 4233-4236. Retrieved from[Link] (Note: Linked to related ACS foundational application of organocerium reagents in complex synthesis).

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

Comparing Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate vs 2-azaspiro[3.3]heptane scaffolds

Title: Comparative Guide: Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate vs. 2-azaspiro[3.3]heptane Scaffolds in Drug Discovery Introduction The replacement of traditional, metabolically susceptible saturated heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate vs. 2-azaspiro[3.3]heptane Scaffolds in Drug Discovery

Introduction The replacement of traditional, metabolically susceptible saturated heterocycles—such as piperidines, piperazines, and morpholines—with spirocyclic bioisosteres is a cornerstone strategy in modern medicinal chemistry [1]. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), these scaffolds improve target selectivity, solubility, and metabolic stability. This guide provides an objective, data-driven comparison between two highly valuable spirocyclic building blocks: the compact 2-azaspiro[3.3]heptane and the versatile, functionalizable tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate .

Structural and Physicochemical Profiling

Understanding the geometric and electronic differences between these scaffolds is crucial for rational drug design and predicting pharmacokinetic outcomes.

  • 2-Azaspiro[3.3]heptane: This scaffold is a highly strained, compact system consisting of two fused four-membered rings. It is primarily utilized as a direct structural mimic for 4-substituted piperidines. Its defining feature is its linear exit vector (approx. 180°), which perfectly aligns with the geometry of para-substituted benzenes or 1,4-piperazines. Counterintuitively, incorporating this carbon-rich spirocycle often lowers the lipophilicity (logD) of the parent molecule. This occurs because the increased s-character of the strained C-C bonds reduces the basicity (pKa) of the spiro-nitrogen, altering its ionization state at physiological pH [2].

  • Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate: This building block fuses a four-membered azetidine with a five-membered cyclopentanone. The [3.4] system introduces a tilted exit vector , making it an ideal bioisostere for 3-substituted pyrrolidines or meta-substituted rings [3]. Crucially, the 5-oxo (ketone) group provides a stable, orthogonal handle for late-stage diversification. Unlike the highly strained cyclobutanone of a [3.3] system, the cyclopentanone of the [3.4] system is resistant to unwanted ring-opening side reactions during nucleophilic additions. The Boc-protecting group (tert-butyl carboxylate) dampens the basicity of the azetidine nitrogen, preventing side reactions during ketone functionalization [4].

Table 1: Comparative Physicochemical and Structural Properties

Property / Feature2-Azaspiro[3.3]heptaneTert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
Ring System Azetidine + CyclobutaneAzetidine + Cyclopentanone
Exit Vector Geometry Linear (~180°)Tilted / Angular
Ring Strain Energy Very HighModerate
Primary Utility Piperidine/Piperazine bioisostereFunctionalizable core / Pyrrolidine bioisostere
Late-Stage Handles Typically none (unless pre-functionalized)5-ketone (Reductive amination, Grignard, etc.)
Effect on logD (vs Piperidine) Generally decreases (-0.5 to -1.0)Neutral to slight increase (due to added bulk)

Scaffold Selection Logic

Choosing between these scaffolds depends heavily on the spatial requirements of the target binding pocket and the desired synthetic strategy.

Caption: Decision tree for selecting between [3.3] and [3.4] azaspirocyclic scaffolds in drug design.

Experimental Methodology: Functionalization of the [3.4] Scaffold

The true advantage of the tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate lies in its synthetic tractability [5]. The 5-oxo group is primed for reductive amination to generate complex, sterically hindered amines.

Expertise & Causality Note: We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4) for this transformation. NaBH(OAc)3 is a mild reducing agent that requires an acidic environment to activate the ketone to an iminium ion. It selectively reduces the transient iminium species without reducing the unreacted cyclopentanone, ensuring high chemoselectivity and preventing the formation of the corresponding spiro-alcohol byproduct. The Boc group remains completely stable under these mildly acidic conditions.

Protocol: Reductive Amination of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

Step 1: Imine Formation

  • Reagents: Dissolve 1.0 equivalent of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Amine Addition: Add 1.2 equivalents of the desired primary amine, followed by 1.5 equivalents of glacial acetic acid (AcOH).

  • Incubation: Stir the reaction mixture at room temperature for 1–2 hours under an inert nitrogen atmosphere to allow for complete iminium ion formation.

Step 2: Selective Reduction 4. Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)3 to the stirring solution. 5. Reaction Monitoring: Stir at room temperature for 12 hours. Monitor the disappearance of the starting ketone via TLC (using a Ninhydrin or KMnO4 stain, as the Boc-protected spirocycle lacks a strong UV chromophore).

Step 3: Workup and Isolation (Self-Validating System) 6. Quench: Carefully quench the reaction with saturated aqueous NaHCO3. Causality: This directly neutralizes the acetic acid and deprotonates the newly formed secondary amine, ensuring it partitions completely into the organic phase rather than being lost in the aqueous layer. 7. Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. 8. Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure 5-amino-2-azaspiro[3.4]octane derivative.

Caption: Step-by-step workflow for the chemoselective reductive amination of the 5-oxo spiro[3.4] scaffold.

Metabolic Stability and Pharmacokinetic Impact

When integrated into a lead compound, both scaffolds offer distinct metabolic advantages over traditional rings.

  • Oxidative Stability: Piperidines are notoriously susceptible to cytochrome P450-mediated α -oxidation, leading to toxic reactive metabolites or rapid clearance. The spirocyclic quaternary center in both the [3.3] and[3.4] systems completely blocks oxidation at the spiro-carbon.

  • Steric Shielding: The [3.4]octane system, being slightly bulkier than the [3.3]heptane, provides enhanced steric shielding to adjacent functional groups. If the 5-position is functionalized with an amine, the adjacent quaternary spiro-center sterically hinders N-dealkylation pathways, significantly prolonging the compound's half-life in human liver microsomes (HLM).

Conclusion

While the 2-azaspiro[3.3]heptane remains the gold standard for linear piperidine replacement and logD reduction, the tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate offers unparalleled synthetic flexibility. Its stable cyclopentanone core allows medicinal chemists to rapidly generate diverse libraries of tilted bioisosteres via late-stage functionalization, making it an indispensable tool in the modern drug discovery arsenal.

References

  • Carreira, E. M. et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010. URL:[Link]

  • Wuitschik, G. et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." PMC / National Institutes of Health, 2010. URL:[Link]

  • Burkhard, J. A. et al. "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes." Organic Letters, ACS Publications, 2013. URL:[Link]

  • Stewart, A. W. et al. "Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function." ACS Medicinal Chemistry Letters, 2026. URL:[Link]

  • PubChem. "Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate, CID 90046547." National Center for Biotechnology Information. URL:[Link]

Comparative

LC-MS method validation for Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

An In-Depth Technical Guide to the Development and Validation of a Quantitative LC-MS Method for Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate This guide provides a comprehensive framework for the development and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Development and Validation of a Quantitative LC-MS Method for Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate. Spirocyclic scaffolds are of increasing importance in medicinal chemistry, and rigorous analytical methods are essential for their progression through the drug development pipeline.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering a narrative built on foundational analytical principles, regulatory expectations, and practical, field-proven insights.

We will first detail a proposed LC-MS/MS method, justifying the experimental choices from first principles. Subsequently, we will present a complete validation protocol grounded in international regulatory guidelines. Finally, this primary method will be objectively compared against alternative analytical strategies, providing a clear perspective on its advantages and limitations.

Analyte Characterization and Method Selection Rationale

Before developing an analytical method, understanding the physicochemical properties of the target analyte is paramount.

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate is a small molecule with the following key characteristics:

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₃[2]
Molecular Weight225.28 g/mol [2]
IUPAC Nametert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate[2][3]
InChIKeyFSQCOXNAAOYWHE-UHFFFAOYSA-N[2][3]
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCCC2=O[2][3]

Given its molecular weight and structure, which includes a polar ketone and a non-polar tert-butyl group, the compound is well-suited for analysis by reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS). LC-MS/MS, particularly using a triple quadrupole instrument, is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[4][5] This high selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which minimizes interference from complex sample matrices.[4]

Proposed LC-MS/MS Method for Quantification

This section outlines a robust starting point for method development. The parameters are selected based on common practices for small molecules of similar characteristics.[6][7]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute/Evaporate & Reconstitute Supernatant->Dilute Final_Sample Final Sample for Injection Dilute->Final_Sample Inject Inject onto UPLC/HPLC Final_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Cal_Curve Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for sample analysis.

Detailed Methodological Protocol

1. Sample Preparation (Protein Precipitation)

  • Rationale: For biological matrices like plasma or serum, protein precipitation is a fast, simple, and effective method for removing the majority of proteinaceous interferences.

  • Protocol:

    • Aliquot 50 µL of the study sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte at 500 ng/mL).

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a 96-well plate.

    • Dilute with 100 µL of water to reduce the organic content, ensuring good peak shape upon injection.

    • Seal the plate and inject.

2. Liquid Chromatography

  • Rationale: A C18 reversed-phase column provides excellent retention for molecules of moderate polarity. A fast gradient using a UPLC system enhances throughput. Formic acid is a common mobile phase modifier that aids in the protonation of the analyte for positive mode ESI.

  • Parameters:

    • System: Waters ACQUITY UPLC or equivalent

    • Column: Kinetex C18 (2.6 µm, 2.1 mm × 50 mm) or equivalent[6]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

3. Mass Spectrometry

  • Rationale: Electrospray Ionization (ESI) in positive mode is chosen as the nitrogen in the azaspiro ring is readily protonated. A triple quadrupole mass spectrometer operating in MRM mode ensures maximum sensitivity and selectivity.

  • Parameters:

    • System: SCIEX 4000 QTRAP or equivalent triple quadrupole MS[6]

    • Ionization Mode: ESI Positive

    • Precursor Ion (Q1): m/z 226.1 (corresponding to [M+H]⁺)

    • Product Ion (Q3): A prominent fragment ion would be determined during method development via infusion and fragmentation of a pure standard. A plausible fragmentation would be the loss of the tert-butyl group (57 Da), resulting in a fragment of m/z 169.1.

    • MRM Transition: 226.1 -> 169.1 (hypothetical, to be confirmed experimentally)

    • Key MS Settings: Dwell Time (150 ms), Collision Energy (optimized for signal), Declustering Potential (optimized).

A Guide to Method Validation Based on Regulatory Standards

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9] The protocol described here is based on the principles outlined in the ICH Q2(R1) and M10 guidelines.[8][10][11][12]

Validation Workflow

G cluster_params Validation Parameters Start Method Development & Optimization Validation Full Method Validation Start->Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantitation (LOQ) Validation->LOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability Result Validated Method Specificity->Result Linearity->Result Accuracy->Result Precision->Result LOQ->Result Stability->Result

Caption: Core parameters for analytical method validation.

Validation Parameters: Protocols and Acceptance Criteria

1. Specificity and Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Protocol:

    • Analyze a minimum of six blank matrix lots from individual sources.

    • Analyze one of these blank lots spiked only with the Internal Standard.

    • Analyze another blank lot spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte or IS in the blank samples. The response of any interfering peak should be <20% of the LLOQ for the analyte and <5% for the IS.

2. Linearity and Range

  • Objective: To demonstrate the method's ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a set of calibration standards in the matrix by spiking known concentrations of the analyte. A typical range for a new chemical entity could be 1-1000 ng/mL.

    • The calibration curve should consist of a blank, a zero standard (matrix + IS), and at least 6-8 non-zero concentration levels.

    • Analyze the curve and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression with a 1/x² weighting.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the LLOQ).

3. Accuracy and Precision

  • Objective: To assess the closeness of agreement between the measured value and the true value (accuracy) and the degree of scatter between a series of measurements (precision).[13]

  • Protocol:

    • Prepare Quality Control (QC) samples in matrix at a minimum of four concentration levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration for each level must be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The relative standard deviation (RSD) or coefficient of variation (CV) must not exceed 15% (20% at the LLOQ).

4. Limit of Quantitation (LLOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol: The LLOQ is established as the lowest concentration on the calibration curve.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision criteria (±20%) must be met.

5. Stability

  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under specific conditions and for specific durations.

  • Protocol: Analyze Low and High QC samples after exposure to various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: Stored at room temperature for a duration reflecting typical sample handling time (e.g., 4-24 hours).

    • Long-Term Stability: Stored at -80°C for a period exceeding the expected sample storage time.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Summary of Validation Parameters and Typical Acceptance Criteria
ParameterMinimum RequirementsTypical Acceptance Criteria
Specificity 6 blank matrix lotsInterference <20% of LLOQ response
Linearity 6-8 non-zero standardsr² ≥ 0.99; back-calculated values within ±15% (±20% at LLOQ)
Accuracy 3 runs, 5 reps/level, 4 QC levelsMean concentration within ±15% of nominal (±20% at LLOQ)
Precision 3 runs, 5 reps/level, 4 QC levelsRSD ≤ 15% (≤ 20% at LLOQ)
LLOQ Lowest point on calibration curveS/N > 5; must meet accuracy/precision criteria
Stability Low & High QC, various conditionsMean concentration within ±15% of nominal

Comparison with Alternative Analytical Methodologies

While LC-MS/MS is a powerful tool, other techniques may be considered depending on the analytical challenge and stage of development.[14]

1. Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Principle: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is particularly effective for retaining and separating polar compounds that show little or no retention in reversed-phase chromatography.[15]

  • Comparison:

    • Pros: Could offer better retention and alternative selectivity if the spiro compound proves to be highly polar and elutes near the void volume on a C18 column.[15]

    • Cons: Can be less robust than RPLC, with longer column equilibration times and higher susceptibility to matrix effects.

2. Supercritical Fluid Chromatography (SFC)

  • Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often considered a "green" alternative to HPLC due to the significant reduction in organic solvent consumption.[16][17]

  • Comparison:

    • Pros: Offers very high-speed separations and unique selectivity, often orthogonal to both RPLC and HILIC.[15] It is a greener analytical technique.[16]

    • Cons: Requires specialized instrumentation; method development can be more complex than for RPLC.

3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Principle: This technique separates compounds via HPLC and detects them based on their absorbance of ultraviolet (UV) light.

  • Comparison:

    • Pros: Instrumentation is widely available, less expensive, and operationally simpler than MS.

    • Cons: Lacks the sensitivity and selectivity of mass spectrometry. It is not suitable for bioanalysis of low-concentration samples or for complex matrices where interferences are likely. It requires the analyte to have a suitable chromophore.

Comparative Summary of Analytical Techniques
FeatureProposed RPLC-MS/MSHILIC-MSSFC-MSHPLC-UV
Sensitivity Very HighVery HighVery HighLow to Moderate
Selectivity Very HighVery HighVery HighLow
Throughput HighModerateVery HighModerate
Robustness HighModerateModerateVery High
"Green" Aspect ModerateModerateHighModerate
Best Suited For Quantitative bioanalysis, impurity analysisPolar analytesHigh-throughput screening, chiral separationsHigh-concentration samples (e.g., API assay)

Conclusion

The proposed reversed-phase LC-MS/MS method provides a robust, sensitive, and selective platform for the quantification of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate, suitable for supporting drug development activities. The detailed validation protocol, grounded in ICH guidelines, ensures that the method will generate reliable and reproducible data fit for regulatory scrutiny.[13][18] While alternative techniques such as HILIC and SFC offer unique advantages for specific analytical challenges, the described LC-MS/MS approach represents the most versatile and powerful choice for the quantitative analysis of this novel spiro compound in complex matrices.

References

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Available from: [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • SpiroChem. Analytical Method Development. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90046547, Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Available from: [Link]

  • Figurski, M., et al. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Journal of Chromatography B, 1179, 122854. Available from: [Link]

  • Li, W., & Wu, Y. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available from: [Link]

  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia, 71(3), 132-137. Available from: [Link]

  • FyoniBio. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Available from: [Link]

  • Smith, K., & Miller, J. (2013). A generic approach to the Validation of Small Molecule LC-MS/MS Biomarker assays.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • European Compliance Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • NextSDS. tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide. Available from: [Link]

  • ResearchGate. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis | Request PDF. Available from: [Link]

  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-13. Available from: [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • MDPI. (2023). Special Issue: New Analytical Techniques and Methods in Pharmaceutical Science. Available from: [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(1), 123-127. Available from: [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available from: [Link]

  • Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American Journal of Chemistry, 8(3), 1027-1042.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • da Silva, G. P., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8031. Available from: [Link]

  • ResearchGate. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]

  • Jacobson-Kram, D. (2023). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • Mahns, B., et al. (2012). Electronic properties of spiro compounds for organic electronics. The Journal of Chemical Physics, 136(12), 124704. Available from: [Link]

  • IJCRT. (2025). Green Analytical Chemistry Approaches In Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. Available from: [Link]

Sources

Validation

IR Spectroscopic Profiling of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate: A Comparative Guide

As drug discovery increasingly pivots toward molecules with higher sp³-character to improve pharmacokinetic profiles, spirocyclic scaffolds like[1] have emerged as premier bioisosteres. Validating the structural integrit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward molecules with higher sp³-character to improve pharmacokinetic profiles, spirocyclic scaffolds like[1] have emerged as premier bioisosteres. Validating the structural integrity of these building blocks before downstream coupling is non-negotiable. Infrared (IR) spectroscopy provides a rapid, non-destructive, and orthogonal validation method to NMR and LC-MS.

In this guide, I will deconstruct the IR vibrational signatures of this specific spirocycle, comparing it against simpler structural analogs to provide a definitive reference for analytical chemists and drug development professionals.

Mechanistic Spectral Causality: Decoding the Vibrational Modes

Understanding an IR spectrum requires moving beyond empirical pattern matching to physical causality. The target molecule features two distinct carbonyl environments and a highly strained spirocyclic core, each governed by specific quantum mechanical and geometric rules.

  • The Cyclopentanone Carbonyl (C=O): In an unstrained aliphatic ketone, the C=O stretch typically appears near 1715 cm⁻¹. However, reducing the ring size to a five-membered cyclopentanone system introduces significant angle strain[2]. The internal C-C-C bond angle is compressed, which forces the exocyclic C=O bond to adopt greater s-character. This increases the bond's force constant, shifting the stretching frequency higher to approximately 1750 cm⁻¹[2].

  • The Boc-Carbamate Carbonyl (C=O): The azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group[3]. Carbamates represent an electronic middle-ground between esters and amides. The lone pair on the azetidine nitrogen delocalizes into the carbonyl π -system (lowering the frequency), but the inductive electron withdrawal of the adjacent ester oxygen counteracts this. Consequently, the Boc carbamate C=O stretch typically manifests as a strong, sharp peak between 1690–1710 cm⁻¹.

  • The tert-Butyl Group and Spiro Backbone: The tert-butyl group is easily identifiable by its symmetric C-H bending deformation, which undergoes steric splitting to produce a characteristic "t-butyl doublet" at roughly 1390 cm⁻¹ and 1365 cm⁻¹. The spiro[3.4]octane C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹), confirming the fully saturated sp³ nature of the core.

Comparative Spectral Data

To isolate the spectral contributions of the spiro-fusion, we compare the target compound against two reference fragments: pure Cyclopentanone and N-Boc-Azetidine.

Functional Group / ModeTert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylateCyclopentanone ReferenceN-Boc-Azetidine Reference
Ketone C=O Stretch ~1750 cm⁻¹ (Strong, sharp)1750 cm⁻¹[2]N/A
Carbamate C=O Stretch ~1695 - 1705 cm⁻¹ (Strong)N/A~1700 cm⁻¹
C-H Stretch (sp³) 2850 - 2980 cm⁻¹ (Multiplet)2870 - 2960 cm⁻¹2880 - 2980 cm⁻¹
tert-Butyl C-H Bend 1390 & 1365 cm⁻¹ (Doublet)N/A1390 & 1365 cm⁻¹
C-O Stretch (Ester) ~1150 - 1170 cm⁻¹ (Broad, strong)N/A~1160 cm⁻¹

Table 1: Comparative IR peak assignments highlighting the dual-carbonyl nature of the target spirocycle.

Self-Validating ATR-FTIR Protocol

To ensure trustworthiness, analytical workflows must be self-validating. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which eliminates the moisture interference common in traditional KBr pellet preparation.

  • Step 1: System Calibration (The Validation Anchor). Before analyzing the spirocycle, scan a standard 1.5 mil polystyrene calibration film. Verify that the reference peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of their known values. This validates the interferometer's laser alignment and ensures instrument readiness.

  • Step 2: Background Acquisition. Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution. This step is critical to subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹ and 1300-1900 cm⁻¹).

  • Step 3: Sample Application. Apply 1-2 mg of neat tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate directly onto the ATR crystal. Lower the anvil to apply consistent pressure. Causality Note: Proper mechanical pressure ensures intimate contact with the evanescent IR wave, maximizing the signal-to-noise ratio for high-frequency modes like the C-H stretches.

  • Step 4: Spectral Acquisition & Processing. Collect 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm in the spectrometer software to compensate for the wavelength-dependent penetration depth of the IR beam, which otherwise artificially suppresses high-wavenumber peaks.

  • Step 5: Orthogonal Verification. Confirm the presence of both the 1750 cm⁻¹ (cyclopentanone) and ~1700 cm⁻¹ (Boc) peaks. The absence of a broad peak above 3200 cm⁻¹ confirms the absence of water or unreacted secondary amine (deprotected azetidine).

Experimental Workflow Visualization

IR_Workflow A System Calibration (Polystyrene Film) B Background Scan (Ambient Air/ATR Crystal) A->B Laser Validated C Sample Application (Tert-butyl 5-oxo...) B->C Baseline Zeroed D Spectral Acquisition (4000 - 400 cm⁻¹) C->D Signal Optimized E Data Processing (ATR Correction & Baseline) D->E Raw Data F Peak Assignment (C=O, t-Butyl, C-O) E->F Processed Spectrum

Self-validating ATR-FTIR workflow ensuring high-fidelity spectral acquisition and assignment.

Conclusion

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate presents a highly distinct IR spectrum driven by its dual carbonyl system. By understanding the mechanical strain that pushes the cyclopentanone C=O to 1750 cm⁻¹ and the electronic delocalization that anchors the Boc C=O at ~1700 cm⁻¹, researchers can rapidly and confidently verify the integrity of this critical spirocyclic building block before committing it to complex synthetic pathways.

References
  • Title: Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate (CID 90046547) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 19.14 Spectroscopy of Aldehydes and Ketones Source: Organic Chemistry: A Tenth Edition (Pressbooks) URL: [Link]

  • Title: Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Comparative

Single crystal X-ray diffraction of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate derivatives

Single-Crystal X-Ray Diffraction (SCXRD) of Tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate Derivatives: A Comprehensive Comparison Guide for Structural Elucidation Executive Summary In modern drug discovery, medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Single-Crystal X-Ray Diffraction (SCXRD) of Tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate Derivatives: A Comprehensive Comparison Guide for Structural Elucidation

Executive Summary

In modern drug discovery, medicinal chemists are actively transitioning from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures to improve metabolic stability and target specificity. Spirocyclic scaffolds, such as derivatives of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (PubChem CID 90046547)[1], serve as highly versatile, conformationally restricted building blocks[2]. However, the introduction of a spiro quaternary stereocenter presents a profound analytical bottleneck: unambiguously determining the absolute configuration and ring puckering.

As a Senior Application Scientist, I present this guide to objectively compare Single-Crystal X-Ray Diffraction (SCXRD) against alternative spectroscopic methods for the structural elucidation of azaspiro[3.4]octane derivatives. Furthermore, this guide provides a field-proven, self-validating experimental protocol for generating diffraction-quality crystals and acquiring high-resolution crystallographic data.

The Analytical Bottleneck: Why Standard Spectroscopy Fails

The synthesis of biologically relevant spirocyclic pyrrolidines and azaspiro derivatives often yields complex stereoisomeric mixtures[3][4]. While techniques like 2D-NMR and Electronic Circular Dichroism (ECD) are high-throughput, they rely on inferential data that can be compromised by the unique geometry of spirocycles.

  • The NMR Limitation: 2D-NMR (NOESY/ROESY) relies on through-space dipole-dipole interactions (Nuclear Overhauser Effect) between protons within 5 Å. In spiro[3.4]octane systems, the quaternary spiro carbon lacks attached protons, creating a "silent zone" that severs the NOE correlation network between the two orthogonal rings.

  • The ECD Limitation: ECD requires matching experimental spectra with Time-Dependent Density Functional Theory (TD-DFT) calculations. Because the cyclopentanone ring (the [.4] in the spiro[3.4] system) is prone to dynamic envelope-to-half-chair puckering, conformational averaging often leads to misassigned absolute configurations.

SCXRD bypasses these limitations by providing a direct, unambiguous electron density map of the molecule in a frozen solid state, allowing for the precise measurement of the Flack parameter to assign absolute stereochemistry[4][5].

Objective Performance Comparison

To justify the time investment required for crystallization, we must compare the quantitative and qualitative outputs of SCXRD against alternative methodologies.

Table 1: Comparative Analytical Performance for Spiro[3.4]octane Derivatives

Analytical ParameterSingle-Crystal XRD (SCXRD)2D-NMR (NOESY/ROESY)Electronic Circular Dichroism (ECD)
Primary Output 3D Atomic Coordinates & Bond AnglesThrough-space proton distancesMacroscopic light absorption
Absolute Stereochemistry Direct (Flack Parameter, error < 0.1)Indirect (Requires chiral derivatization)Indirect (Requires TD-DFT matching)
Spiro Center Resolution Unambiguous (Direct electron density)Poor (Lack of adjacent protons)Moderate (Conformational noise)
Sample State & Size Solid Single Crystal (0.1 - 0.3 mm)Solution (1 - 5 mg)Solution (< 1 mg)
Data Confidence Level Absolute (Self-validating R-factor < 5%)InferentialTheoretical
Throughput Low (Requires crystallization step)HighHigh

Visualized Workflow: The SCXRD Decision Matrix

The following workflow illustrates the logical progression from synthesis to structural elucidation, highlighting the critical decision points where SCXRD outperforms alternative methods for spirocyclic compounds.

SCXRD_Workflow Node1 Synthesize Spiro[3.4]octane Derivative Node2 Heavy-Atom Derivatization (e.g., p-Bromobenzyl) Node1->Node2 Enhance Anomalous Scattering Node3 Vapor Diffusion Crystallization (Control Supersaturation) Node2->Node3 Purify & Dissolve Node4 SCXRD Data Collection (Cu K-alpha, 100 K) Node3->Node4 Single Crystal (>0.1 mm) Node7 2D-NMR / ECD Analysis (Conformational Noise) Node3->Node7 Amorphous / Twinning Node5 Structure Solution (SHELXT / SHELXL) Node4->Node5 Diffraction Data Node6 Absolute Configuration (Flack Parameter ≈ 0) Node5->Node6 Refinement

SCXRD Workflow for Spirocyclic Absolute Configuration Determination.

Experimental Methodology: A Self-Validating Crystallization Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a causal explanation for the experimental choice, ensuring that the final crystallographic data is robust and artifact-free.

Phase 1: Heavy-Atom Derivatization (Optional but Recommended)

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate consists entirely of light atoms (C, H, N, O). While modern diffractometers can determine absolute configuration from light atoms using Cu Kα radiation, incorporating a heavy atom (like bromine or sulfur) dramatically increases the anomalous scattering signal ( f′′ ), reducing the standard uncertainty of the Flack parameter[2][5].

  • Protocol: React the 5-oxo group via reductive amination with p-bromobenzylamine, or deprotect the Boc group and form a hydrochloride salt[4].

  • Validation Check: Ensure >99% purity via LC-MS before crystallization. Impurities act as lattice terminators, leading to amorphous precipitation rather than ordered crystal growth.

Phase 2: Vapor Diffusion Crystallization

Vapor diffusion is superior to slow evaporation because it allows for a highly controlled, asymptotic approach to the supersaturation point, favoring the nucleation of a single, well-ordered crystal.

  • Preparation: Dissolve 5-10 mg of the purified spiro derivative in 0.5 mL of a "good" solvent (e.g., Dichloromethane) in a small inner vial.

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing 3 mL of an "anti-solvent" (e.g., Hexane or Pentane). Seal the outer vial tightly.

  • Incubation: Store at a constant 20 °C in a vibration-free environment for 3-7 days.

  • Causality: The volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the solubility of the spirocycle. This slow kinetic process allows molecules to dynamically correct positioning errors as they pack into the crystal lattice.

Phase 3: SCXRD Data Acquisition and Refinement
  • Mounting: Harvest a single crystal (approx. 0.15 × 0.10 × 0.10 mm) using a MiTeGen loop coated in Paratone-N oil.

  • Cryo-Cooling (100 K): Immediately flash-cool the crystal in a 100 K nitrogen stream.

    • Causality: Cryo-cooling minimizes the thermal atomic displacement parameters (Debye-Waller B-factors). This sharpens the diffraction spots, reduces background scattering, and allows for the resolution of the exact puckering conformation of the spiro[3.4]octane ring.

  • Irradiation: Utilize a microfocus Copper (Cu Kα, λ = 1.54178 Å) X-ray source.

    • Causality: Cu Kα radiation interacts more strongly with the electrons of oxygen and nitrogen than Mo Kα ( λ = 0.71073 Å), maximizing the weak anomalous dispersion signal necessary for absolute configuration assignment if a heavy atom was not attached.

  • Refinement & Validation: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validation Check: The final model is validated if the R1 factor is < 5%, the Goodness-of-Fit (GooF) is near 1.0, and the Flack parameter is 0.00±0.05 . A Flack parameter near 1.0 indicates the structure must be inverted.

Mechanistic Insights & Drug Discovery Applications

Once the SCXRD structure is solved, the data provides profound mechanistic insights for drug design. For instance, X-ray crystallography of spirocyclic inhibitors bound to targets like Autotaxin (PDB: 7G33)[6] or SARS-CoV-2 3CLpro[7] reveals how the rigid, orthogonal nature of the spiro[3.4]octane system perfectly projects functional groups into adjacent binding pockets. The exact measurement of the N-C-C-O dihedral angles from the SCXRD data allows computational chemists to accurately model the pharmacophore, a task impossible with the conformational ambiguity of 2D-NMR.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90046547, Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate". PubChem. URL: [Link]

  • Burford, K., et al. "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes". Organic Letters. URL: [Link]

  • Reddy, L. R., et al. "Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery". Chemical Communications. URL: [Link]

  • Grygorenko, O. O., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines". ACS Omega. URL: [Link]

  • Qiao, J., et al. "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease". Journal of Medicinal Chemistry. URL: [Link]

  • RCSB Protein Data Bank. "7G33: Crystal Structure of rat Autotaxin in complex with spirocyclic inhibitor". RCSB PDB. URL: [Link]

Sources

Validation

Conformational analysis of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate vs linear analogs

Conformational Analysis of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate vs. Linear Analogs: A Technical Guide for Drug Discovery Executive Summary In modern medicinal chemistry, escaping "flatland" is a primary o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate vs. Linear Analogs: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, escaping "flatland" is a primary objective for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. The transition from linear or planar monocyclic scaffolds to rigid, 3D spirocyclic systems significantly increases the fraction of sp3-hybridized carbons ( Fsp3​ ), a metric strongly correlated with clinical success 1.

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1581683-57-9) represents a highly versatile, conformationally restricted building block 2. This guide objectively compares its conformational dynamics, physicochemical properties, and synthetic utility against linear analogs, providing actionable experimental protocols for structural validation.

The Conformational Problem: Escaping "Flatland"

Linear aliphatic chains and flexible monocycles (e.g., simple amino-ketones or piperidines) suffer from high rotational entropy. In solution, these molecules exist as a vast ensemble of rapidly interconverting conformers. When binding to a target receptor, forcing a flexible linear analog into a bioactive conformation incurs a massive entropic penalty , which drastically reduces binding affinity. Furthermore, exposed linear aliphatic chains are highly susceptible to Phase I metabolism, specifically CYP450-mediated oxidation.

By fusing an azetidine ring (4-membered) with a cyclopentanone (5-membered) at a single quaternary carbon, the azaspiro[3.4]octane core locks the dihedral angles. This pre-organizes the molecule, forcing the functional groups into specific, non-collinear exit vectors 3. This rigidity not only minimizes the entropic penalty upon binding but also provides steric shielding that blocks metabolic degradation 4.

G Linear Linear / Flexible Analogs High Rotational Entropy Monocycle Monocyclic Scaffolds Moderate Flexibility Linear->Monocycle Cyclization Metabolism Rapid CYP450 Oxidation Linear->Metabolism Liability Spiro Azaspiro[3.4]octane Core Locked Dihedral Angles Monocycle->Spiro Spiro-fusion Preorg Defined 3D Exit Vectors Spiro->Preorg Vectoring

Caption: Conformational restriction pathway from linear analogs to rigid spirocyclic scaffolds.

Structural Deep-Dive & Comparative Profiling

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate features two orthogonal functional handles:

  • The Boc-protected Amine: Allows for safe manipulation of the molecule without unwanted nucleophilic side reactions.

  • The 5-Oxo Group (Ketone): Positioned on the cyclopentane ring, this ketone serves as a prime vector for reductive amination, Grignard addition, or Wittig olefination.

Because the spiro-center forces the two rings to sit perpendicular to one another, the exit vectors of the amine and the ketone are rigidly fixed. Exit Vector Plots (EVP) demonstrate that this specific geometry allows medicinal chemists to probe unique sub-pockets in target proteins (such as the S4 subsite in viral proteases) that linear analogs simply cannot reach without steric clashing 56.

Quantitative Comparison Table
PropertyLinear Analog (e.g., tert-butyl (4-oxopentyl)carbamate)Spirocyclic Analog (Boc-5-oxo-2-azaspiro[3.4]octane)Impact on Drug Design
Fraction sp3 ( Fsp3​ ) ~0.600.83 Higher Fsp3​ significantly enhances aqueous solubility and clinical success probability.
Rotatable Bonds (Core) 40 (Locked spiro-junction)Reduces entropic penalty upon target binding, increasing overall affinity.
Exit Vector Orientation Highly dynamic / Collinear tendencyFixed / Non-collinear Improves receptor complementarity and Structure-Activity Relationship (SAR) predictability.
Metabolic Liability High (Aliphatic chain oxidation)Low (Steric shielding at spiro-center)Extends half-life and reduces in vivo clearance rates.
Topological Polar Surface Area ~46.6 Ų46.6 Ų 2Maintains excellent membrane permeability and potential blood-brain barrier (BBB) penetration.

Experimental Methodologies: A Self-Validating System

To properly utilize this scaffold, researchers must be able to orthogonally deprotect it and empirically verify its conformational rigidity. The following protocols are designed with built-in validation checkpoints.

Workflow Step1 Step 1: Deprotection 4M HCl in Dioxane Step2 Step 2: Derivatization Reductive Amination Step1->Step2 Step3 Step 3: NMR Profiling 2D NOESY / ROESY Step2->Step3 Step4 Step 4: Vector Analysis in silico EVP Modeling Step3->Step4

Caption: Self-validating experimental workflow for spirocyclic conformational profiling.

Protocol 1: Orthogonal Deprotection of the Azetidine Core

Objective: Isolate the spirocyclic core for comparative structural analysis without altering its fundamental geometry. Causality & Reagent Choice: We utilize 4M HCl in dioxane rather than Trifluoroacetic acid (TFA). TFA cleavage leaves residual trifluoroacetate salts that can act as ion-pairs, artificially altering the conformational dynamics and chemical shifts in non-polar NMR solvents (like CDCl3​ ) during downstream analysis. HCl yields a clean hydrochloride salt that is easily free-based, ensuring the NMR purely reflects the inherent scaffold geometry.

Step-by-Step Method:

  • Dissolve Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under inert atmosphere.

  • Add 4M HCl in dioxane (10.0 eq) dropwise. Note: Slow addition prevents exothermic degradation of the highly strained azetidine ring.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate the pure 5-oxo-2-azaspiro[3.4]octan-2-ium chloride salt.

  • Self-Validation Checkpoint: The complete disappearance of the massive tert-butyl singlet (~1.4 ppm) in 1H NMR immediately confirms deprotection, while the preservation of the complex multiplets for the cyclobutane/cyclopentane protons confirms the spiro-core remains perfectly intact under acidic conditions.

Protocol 2: Conformational Profiling via 2D NOESY

Objective: Empirically map the 3D exit vectors of the spirocycle versus a linear analog. Causality & Reagent Choice: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is selected because it measures through-space dipole-dipole interactions (< 5 Å). Linear analogs will exhibit transient or averaged NOE cross-peaks due to rapid bond rotation. In contrast, the rigid azaspiro[3.4]octane core will show distinct, non-averaging spatial correlations, proving its rigid architecture.

Step-by-Step Method:

  • Prepare a 10 mM solution of the free-based spirocycle in anhydrous CDCl3​ (ensure the solvent is strictly anhydrous to prevent hydrogen-bonding artifacts that mimic rigidity).

  • Acquire a standard 1D 1H NMR to establish baseline chemical shifts.

  • Set up the 2D NOESY experiment with a mixing time ( tm​ ) optimized for small molecules (typically 300-500 ms) to prevent spin diffusion.

  • Map the cross-peaks between the azetidine protons (H-1, H-3) and the cyclopentanone protons (H-6, H-8).

  • Self-Validation Checkpoint: The presence of sharp, distinct cross-peaks between the two orthogonal ring systems proves the locked dihedral angles. If the ring had opened or possessed high flexibility (like a linear analog), these peaks would broaden or disappear into the baseline due to conformational averaging.

References

  • 2Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate - PubChem. National Institutes of Health (NIH).

  • 5Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PubMed Central (PMC), NIH.

  • 38-(4-Chlorophenyl)-6-azaspiro[3.4]octane. Benchchem.

  • 6Following Ramachandran: Exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes. ResearchGate.

  • 1BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

  • 4Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews. ACS Publications.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.